GSK5750
Description
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Properties
Molecular Formula |
C16H12N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(1-benzothiophen-2-ylmethylamino)-1-hydroxypyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H12N4O2S/c21-16-19-14(12-5-3-7-17-15(12)20(16)22)18-9-11-8-10-4-1-2-6-13(10)23-11/h1-8,22H,9H2,(H,18,19,21) |
InChI Key |
JMKYKCCBXRBHQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CNC3=NC(=O)N(C4=C3C=CC=N4)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of GSK5750
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective Inhibition of HIV-1 Reverse Transcriptase Ribonuclease H Activity
GSK5750 is a potent and specific inhibitor of the ribonuclease H (RNase H) activity of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2][3] As a 1-hydroxy-pyridopyrimidinone analog, its mechanism centers on the chelation of divalent metal ions, specifically Mg2+, within the RNase H active site.[1] This action is crucial for disrupting the viral replication cycle, as the RNase H function of RT is essential for the degradation of the viral RNA template during the synthesis of double-stranded DNA, a necessary step for integration into the host genome.[1]
A key characteristic of this compound's inhibitory action is its specificity. It does not affect the DNA polymerase activity of HIV-1 RT, nor does it inhibit the RNase H activity of Escherichia coli. This selectivity suggests a high therapeutic potential with a reduced likelihood of off-target effects.
One of the most significant features of this compound is its slow dissociation from the enzyme-inhibitor complex. While the association with the free enzyme is also a slow process, the long residence time of the inhibitor at the active site is believed to compensate for the inability of this compound to bind to the pre-formed enzyme-substrate complex. This prolonged interaction enhances its inhibitory potency.
Furthermore, this compound demonstrates a more pronounced inhibitory effect on the secondary cleavage events of RNase H compared to the primary cleavage. The initial, primary cleavage of the RNA strand is only weakly inhibited, likely due to steric hindrance from the bound nucleic acid substrate, which impedes the inhibitor's access to the active site. However, once the initial nick is made, this compound effectively inhibits the subsequent, secondary degradation of the RNA template.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the interaction of this compound with HIV-1 Reverse Transcriptase.
| Parameter | Value | Description |
| IC50 | 0.33 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the HIV-1 RT RNase H activity. |
| Kd | ~400 nM | The equilibrium dissociation constant, representing the affinity of this compound for the free HIV-1 RT enzyme. |
Experimental Protocols
HIV-1 RT Ribonuclease H (RNase H) Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the RNase H activity of HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT
-
This compound
-
Chimeric DNA-RNA/DNA primer/template substrate (radiolabeled or fluorescently labeled)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Polyacrylamide gel (denaturing)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the HIV-1 RT enzyme and the chimeric DNA-RNA/DNA substrate in the reaction buffer.
-
Add the various concentrations of this compound or a vehicle control (e.g., DMSO) to the enzyme-substrate mixture.
-
Initiate the reaction by adding MgCl₂.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).
-
Terminate the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cleavage products by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize and quantify the cleavage products using a phosphorimager (for radiolabeled substrates) or a fluorescence scanner.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
Order-of-Addition Experiment
This experiment is crucial to determine the step at which this compound inhibits the RNase H reaction.
Materials:
-
Same as the RNase H Inhibition Assay.
Procedure: This experiment involves three different conditions for the addition of the components:
-
Condition A (Inhibitor added to free enzyme):
-
Pre-incubate the HIV-1 RT enzyme with this compound in the reaction buffer (without MgCl₂) for a set time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chimeric DNA-RNA/DNA substrate and MgCl₂.
-
Proceed with steps 5-10 of the RNase H Inhibition Assay protocol.
-
-
Condition B (Inhibitor added to enzyme-substrate complex):
-
Pre-incubate the HIV-1 RT enzyme with the chimeric DNA-RNA/DNA substrate in the reaction buffer (without MgCl₂) for a set time (e.g., 10 minutes) at room temperature to allow for complex formation.
-
Add this compound to the pre-formed enzyme-substrate complex.
-
Initiate the reaction by adding MgCl₂.
-
Proceed with steps 5-10 of the RNase H Inhibition Assay protocol.
-
-
Condition C (Substrate added to enzyme-inhibitor complex):
-
Pre-incubate the HIV-1 RT enzyme with this compound in the reaction buffer (with MgCl₂) for a set time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chimeric DNA-RNA/DNA substrate.
-
Proceed with steps 5-10 of the RNase H Inhibition Assay protocol.
-
Analysis: By comparing the level of inhibition in these three conditions, the mechanism can be elucidated. Stronger inhibition in Condition A and C compared to Condition B indicates that this compound preferentially binds to the free enzyme and is less effective once the substrate is bound.
Visualizations
Caption: Mechanism of this compound inhibition of HIV-1 RT RNase H.
Caption: Workflow for the order-of-addition experiment.
References
- 1. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 2. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
GSK5750: A Technical Guide to a Potent RNase H Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK5750, a novel and potent inhibitor of the ribonuclease H (RNase H) activity of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). This compound, a 1-hydroxy-pyridopyrimidinone analog, represents a promising scaffold for the development of new antiretroviral therapies. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound functions as a specific inhibitor of the RNase H activity of HIV-1 RT. RNase H is a critical enzyme in the HIV-1 replication cycle, responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription. Inhibition of this enzymatic activity halts the viral replication process, making it a key target for antiretroviral drug development.
The primary mechanism of action for this compound is the chelation of the two essential magnesium ions (Mg²⁺) within the RNase H active site.[1] This interaction is dependent on the presence of these divalent cations and occurs when the enzyme is not bound to its nucleic acid substrate.[1] A key characteristic of this compound is its slow dissociation from the enzyme-inhibitor complex, a favorable kinetic property that enhances its inhibitory potential.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound.
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ (RNase H Activity) | 0.33 ± 0.11 µM | HIV-1 RT | [2] |
| Kd (Equilibrium Dissociation Constant) | ~400 nM | HIV-1 RT | |
| Specificity | No significant inhibition of E. coli RNase H or HIV-1 RT DNA polymerase activity | E. coli RNase H, HIV-1 RT |
Table 1: Biochemical Inhibition Data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| EC₅₀ | Not publicly available in reviewed literature. | - | Based on extensive literature search. |
Table 2: Antiviral Activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods and information from the primary literature describing this compound.
HIV-1 RNase H Inhibition Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the cleavage of a fluorescently labeled RNA:DNA hybrid substrate by HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
Fluorescently labeled RNA:DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA annealed to a 3'-dabcyl-labeled DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (for no-inhibitor control).
-
Add 80 µL of a solution containing the RNA:DNA hybrid substrate (final concentration, e.g., 50 nM) and HIV-1 RT (final concentration, e.g., 10 nM) in assay buffer.
-
Initiate the reaction by adding the enzyme-substrate mix to the wells containing the inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Order-of-Addition Experiment
This experiment determines whether this compound binds to the free enzyme or the enzyme-substrate complex.
Materials:
-
Same as the RNase H Inhibition Assay.
Procedure:
-
Condition 1 (Inhibitor added before substrate):
-
Pre-incubate HIV-1 RT with this compound (or DMSO) in the assay buffer containing MgCl₂ for a set time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the RNA:DNA hybrid substrate.
-
Monitor the reaction as described in the RNase H inhibition assay.
-
-
Condition 2 (Substrate added before inhibitor):
-
Pre-incubate HIV-1 RT with the RNA:DNA hybrid substrate in the assay buffer containing MgCl₂ for a set time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding this compound (or DMSO).
-
Monitor the reaction as described in the RNase H inhibition assay.
-
-
Analysis: Compare the level of inhibition between the two conditions. Potent inhibition only in Condition 1 indicates that this compound binds to the free enzyme.
Determination of Equilibrium Dissociation Constant (Kd)
The Kd can be determined through various methods, including enzyme kinetics and biophysical techniques. A common method involves measuring the initial velocity of the RNase H reaction at different substrate concentrations in the presence of a fixed concentration of the inhibitor.
Materials:
-
Same as the RNase H Inhibition Assay.
Procedure:
-
Perform the RNase H inhibition assay with varying concentrations of the RNA:DNA hybrid substrate.
-
Repeat the assay in the presence of a fixed concentration of this compound.
-
Plot the initial reaction velocities against the substrate concentration for both the uninhibited and inhibited reactions.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
The Kd can be calculated from the changes in these kinetic parameters using appropriate models for competitive, non-competitive, or uncompetitive inhibition. For a competitive inhibitor, the Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) can be used to approximate the dissociation constant of the inhibitor (Ki), which is equivalent to Kd under certain assumptions.
Antiviral Activity Assay (Cell-Based)
This assay determines the concentration of this compound required to inhibit HIV-1 replication in a cell culture model.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-GXR)
-
Replication-competent HIV-1 virus stock
-
Cell culture medium and supplements
-
This compound stock solution
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagents for reporter viruses)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed the HIV-1 susceptible cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
After incubation, quantify the extent of viral replication in the culture supernatant (e.g., by measuring p24 antigen levels) or in the cells (e.g., by measuring reporter gene expression).
-
In a parallel plate with uninfected cells, assess the cytotoxicity of this compound at the same concentrations using a cell viability assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the percent inhibition of viral replication for each this compound concentration.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key pathways and mechanisms related to this compound's function.
Caption: Overview of the HIV-1 reverse transcription process.
Caption: Mechanism of RNase H inhibition by this compound.
Caption: Workflow for determining the IC₅₀ of this compound.
References
An In-depth Technical Guide to GSK5750: A Selective HIV-1 Reverse Transcriptase Ribonuclease H Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This compound, a 1-hydroxy-pyridopyrimidinone analog, represents a significant area of investigation in the development of novel anti-HIV therapeutics due to its distinct mechanism of action. This document details the compound's mechanism, quantitative biochemical data, and the experimental protocols used for its characterization.
Core Concepts and Mechanism of Action
This compound targets the RNase H domain of HIV-1 RT, an essential enzymatic function for viral replication. Unlike non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site to inhibit the DNA polymerase activity of RT, this compound specifically inhibits the degradation of the viral RNA template during reverse transcription.[1][2]
The mechanism of inhibition involves the chelation of divalent metal ions (Mg²⁺) in the RNase H active site.[3][4] This interaction is crucial for the inhibitor's function. Notably, this compound's binding to the free enzyme is slow, but once the enzyme-inhibitor complex is formed, it exhibits a slow dissociation rate.[1] This characteristic is considered a favorable kinetic property for RNase H active site inhibitors. An important feature of this compound is its specificity; it does not inhibit the DNA polymerase activity of HIV-1 RT and shows no significant inhibitory effect against E. coli RNase H.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory and binding activities as reported in preclinical studies.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target Enzyme | Notes |
| IC₅₀ | 0.33 ± 0.11 µM | HIV-1 RT RNase H (secondary cleavage) | Approximately 12-fold more potent than the reference compound β-thujaplicinol (IC₅₀ = 3.8 ± 0.65 µM). |
Table 2: Binding Affinity and Kinetics of this compound
| Parameter | Value | Method | Notes |
| Kd | ~400 nM (386.5 ± 177.5 nM) | Equilibrium Dissociation Constant Measurement | Determined by plotting the maximum product of the RNase H reaction against inhibitor concentration. |
| Association | Slow | Pre-incubation Time-course Assay | Maximum inhibition was observed after approximately 8 minutes of pre-incubation with the enzyme before substrate addition. |
| Dissociation | Slow | Enzyme-Inhibitor Dissociation Assay | Forms a long-lasting complex with HIV-1 RT. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
HIV-1 RT RNase H Activity Assay
This assay is designed to measure the inhibition of the RNase H activity of HIV-1 RT.
-
Substrate: A chimeric DNA-RNA/DNA primer/template substrate is used to mimic the natural tRNA primer removal process during reverse transcription. The 5' end of the primer is radiolabeled for detection.
-
Reaction Conditions:
-
Recombinant HIV-1 RT is incubated with the radiolabeled substrate.
-
The reaction is carried out in a buffer containing Mg²⁺, which is essential for RNase H activity.
-
Varying concentrations of this compound (or a control inhibitor) are added to the reaction mixture.
-
-
Analysis:
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
The cleavage products are visualized by autoradiography.
-
The intensity of the bands corresponding to the cleaved products is quantified to determine the extent of RNase H inhibition and to calculate the IC₅₀ value.
-
DNA Polymerase Activity Assay
This assay is performed to assess the specificity of this compound and confirm it does not inhibit the DNA polymerase function of HIV-1 RT.
-
Substrate: A model DNA/RNA primer/template substrate is used, where the primer is a 5'-radiolabeled DNA oligonucleotide and the template is a longer RNA oligonucleotide.
-
Reaction Conditions:
-
HIV-1 RT is incubated with the primer/template substrate in the presence of deoxynucleoside triphosphates (dNTPs).
-
A high concentration of this compound (e.g., 20 µM) is added to the reaction.
-
-
Analysis:
-
Time course experiments are performed, and samples are taken at various time points.
-
The reaction is stopped, and the products are resolved by gel electrophoresis.
-
The extension of the radiolabeled primer is monitored to determine if DNA synthesis is affected.
-
Equilibrium Dissociation Constant (Kd) Determination
This experiment measures the binding affinity of this compound to HIV-1 RT.
-
Method: RNase H activity is measured using a DNA/RNA primer/template with a recessed 3'-primer end in the presence of varying concentrations of this compound.
-
Procedure:
-
A fixed amount of HIV-1 RT is incubated with a range of this compound concentrations.
-
The RNase H reaction is initiated by the addition of the substrate.
-
-
Analysis:
-
The reaction progress is monitored over time.
-
The maximum amount of product formed (Ymax) at each inhibitor concentration is determined.
-
The Ymax values are then plotted against the corresponding this compound concentration, and the data are fitted to a binding equation to calculate the equilibrium dissociation constant (Kd).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of a key experimental protocol.
Caption: Mechanism of this compound action on HIV-1 RT.
References
- 1. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HIV-1 Reverse Transcriptase Ribonuclease H Inhibitor | MedChemExpress [medchemexpress.eu]
In-depth Technical Guide to the Function of GSK5750: A Potent HIV-1 Ribonuclease H Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK5750 is a novel and potent small molecule inhibitor that specifically targets the ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). The HIV-1 RNase H is an essential enzyme for viral replication, responsible for degrading the RNA strand of RNA/DNA hybrids during reverse transcription. Its inhibition represents a promising therapeutic strategy for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound.
Mechanism of Action
This compound functions as a highly specific, non-competitive inhibitor of the HIV-1 RT RNase H activity. Its mechanism of action is characterized by its ability to bind to the free enzyme, but not to the enzyme that has already formed a complex with its RNA/DNA substrate. This binding is dependent on the presence of Mg²⁺ ions, which are essential cofactors for the catalytic activity of RNase H.
A key feature of this compound is its slow dissociation from the enzyme. This prolonged interaction with the HIV-1 RT is thought to compensate for its inability to bind to the pre-formed enzyme-substrate complex, thereby contributing to its potent inhibitory effect.
Figure 1: Mechanism of Action of this compound.
Quantitative Data
The inhibitory potency and binding affinity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description |
| IC₅₀ | 0.33 µM | The half maximal inhibitory concentration against the secondary cleavage activity of HIV-1 RNase H.[1] |
| K_d_ | ~400 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to HIV-1 RT.[2][3] |
Table 1: Inhibitory Potency and Binding Affinity of this compound.
| Target Enzyme/Activity | Inhibition | Notes |
| HIV-1 RT RNase H (Secondary Cleavage) | Potent Inhibition | Primary cleavage is weakly inhibited. |
| HIV-1 RT DNA Polymerase Activity | No Significant Inhibition | Demonstrates high specificity for the RNase H domain.[3] |
| E. coli RNase H | No Significant Inhibition | Indicates specificity for the viral enzyme.[3] |
Table 2: Specificity Profile of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the function of this compound, based on published methodologies.
HIV-1 RNase H Activity Assay (FRET-based)
This assay measures the enzymatic activity of HIV-1 RNase H by monitoring the cleavage of a fluorescently labeled RNA/DNA hybrid substrate.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., RNA strand with a 5'-fluorophore and DNA strand with a 3'-quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 6 mM MgCl₂
-
This compound stock solution in DMSO
-
DMSO (control)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the HIV-1 RT enzyme to each well.
-
Add the this compound dilutions or DMSO (for control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the RNA/DNA hybrid substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Record data at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Calculate the initial reaction rates from the linear phase of the fluorescence-time curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Enzyme-Inhibitor Binding Assay (e.g., Surface Plasmon Resonance - SPR)
This assay can be used to determine the binding kinetics (association and dissociation rates) and affinity (K_d_) of this compound to HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer: 10 mM sodium acetate (pH 5.0)
-
Running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 6 mM MgCl₂, 0.005% (v/v) Surfactant P20
-
This compound stock solution in DMSO
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the HIV-1 RT onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized enzyme surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections using an appropriate regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).
Figure 2: General experimental workflows for characterizing this compound.
Conclusion
This compound is a highly potent and specific inhibitor of the HIV-1 RT RNase H activity. Its unique mechanism of action, characterized by slow dissociation from the free enzyme, makes it a valuable tool for studying the function of HIV-1 RNase H and a promising lead compound for the development of novel antiretroviral therapies. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development efforts targeting this critical viral enzyme.
References
GSK5750: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).
Core Target and Mechanism of Action
This compound is a 1-hydroxy-pyridopyrimidinone analog that selectively inhibits the RNase H function of HIV-1 RT.[1] The primary molecular target of this compound is the RNase H active site of the p66 subunit of HIV-1 RT. Its mechanism of action involves the chelation of the two divalent magnesium ions (Mg2+) that are essential for the catalytic activity of the RNase H domain.[1][2] This binding to the active site prevents the enzyme from hydrolyzing the RNA strand of RNA:DNA hybrids, a critical step in the HIV-1 replication cycle.
The inhibition by this compound is specific to the RNase H activity, with no significant effect on the DNA polymerase activity of HIV-1 RT.[3][4] This selectivity for the RNase H domain is a key characteristic of this compound.
Quantitative Analysis of Target Inhibition
The inhibitory potency of this compound against HIV-1 RT RNase H has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.
| Target Enzyme | Assay Type | IC50 Value | Reference |
| HIV-1 RT RNase H | RNase H Cleavage Assay | 0.33 µM | |
| HIV-1 RT DNA Polymerase | DNA Synthesis Assay | > 20 µM | |
| E. coli RNase H | RNase H Cleavage Assay | No significant inhibition |
Target Selectivity Profile
This compound demonstrates a high degree of selectivity for its intended target.
-
Intra-enzyme Selectivity: this compound is highly selective for the RNase H domain over the DNA polymerase domain of HIV-1 RT, as evidenced by the lack of inhibition of DNA synthesis at concentrations up to 20 µM.
-
Interspecies Selectivity: The compound shows specificity for the viral enzyme, as it does not inhibit the activity of Escherichia coli RNase H.
Information regarding the selectivity of this compound against a broader panel of human nucleases, including human RNase H isoforms, and other enzyme classes such as kinases, is not available in the public domain. This represents a key area for further investigation to fully characterize its off-target profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
HIV-1 RT RNase H Inhibition Assay
This assay measures the ability of an inhibitor to block the RNase H-mediated cleavage of an RNA/DNA hybrid substrate.
Materials:
-
Purified recombinant HIV-1 RT (p66/p51 heterodimer)
-
RNA/DNA hybrid substrate (e.g., a 5'-radiolabeled RNA annealed to a complementary DNA strand)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the RNA/DNA substrate, and the desired concentration of this compound.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding HIV-1 RT to the mixture.
-
Allow the reaction to proceed at 37°C for a specific time (e.g., 20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating (e.g., at 95°C for 5 minutes).
-
Separate the cleavage products from the full-length substrate by denaturing PAGE.
-
Visualize and quantify the radiolabeled RNA fragments using a phosphorimager.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HIV-1 RT DNA Polymerase Activity Assay
This assay assesses the effect of an inhibitor on the DNA synthesis function of HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT (p66/p51 heterodimer)
-
Template-primer system (e.g., a homopolymeric RNA template annealed to a DNA primer)
-
Radiolabeled dNTP (e.g., [α-32P]dTTP)
-
Unlabeled dNTPs
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, radiolabeled dNTP, unlabeled dNTPs, and the desired concentration of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding HIV-1 RT.
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by precipitating the newly synthesized DNA with cold TCA.
-
Collect the precipitated DNA on glass fiber filters.
-
Wash the filters to remove unincorporated dNTPs.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of polymerase activity relative to a no-inhibitor control.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow related to this compound.
Caption: Mechanism of this compound inhibition of HIV-1 RNase H.
Caption: General workflow for the RNase H inhibition assay.
References
- 1. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Delving into the Enzyme Kinetics of GSK5750: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the enzyme kinetics of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and kinetic profile of this compound. All data presented herein is derived from the peer-reviewed publication by Beilhartz GL, et al., published in the Journal of Biological Chemistry in 2014.
Executive Summary
This compound is a 1-hydroxy-pyridopyrimidinone analog that demonstrates potent inhibition of the RNase H activity of HIV-1 RT. It exhibits a slow dissociation from the enzyme, a key characteristic that contributes to its inhibitory efficacy. This guide summarizes the quantitative kinetic data, details the experimental methodologies used to determine these parameters, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Enzyme Kinetics Data
The inhibitory activity and binding affinity of this compound against HIV-1 RT RNase H were thoroughly characterized. The key quantitative parameters are summarized in the tables below for clear comparison.
| Parameter | Value | Enzyme | Substrate | Notes |
| IC50 | 0.33 ± 0.11 µM | HIV-1 Reverse Transcriptase | Chimeric DNA-RNA/DNA hybrid | Represents the concentration of this compound required to inhibit 50% of the RNase H activity. |
| Kd | ~400 nM | HIV-1 Reverse Transcriptase | - | Equilibrium dissociation constant, indicating the binding affinity of this compound to the enzyme. |
Table 1: Inhibitory Potency and Binding Affinity of this compound
| Kinetic Parameter | Value | Method |
| kon (Association Rate) | Slow | Order-of-addition experiments |
| koff (Dissociation Rate) | Slow | Dissociation kinetics assay |
Table 2: Association and Dissociation Kinetics of this compound
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to elucidate the enzyme kinetics of this compound.
RNase H Activity Assay
This assay was performed to determine the IC50 value of this compound.
-
Substrate Preparation: A chimeric DNA-RNA/DNA substrate was synthesized to mimic the natural substrate of RNase H.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 RT was incubated with varying concentrations of this compound.
-
Reaction Initiation: The RNase H cleavage reaction was initiated by the addition of the chimeric substrate to the enzyme-inhibitor mixture.
-
Data Analysis: The extent of substrate cleavage was quantified, and the IC50 value was calculated by fitting the data to a dose-response curve.
Order-of-Addition Experiments
These experiments were conducted to understand the mechanism of inhibition and the binding kinetics of this compound.
-
Condition 1 (Enzyme + Inhibitor, then Substrate): HIV-1 RT was pre-incubated with this compound before the addition of the substrate to initiate the reaction.
-
Condition 2 (Enzyme + Substrate, then Inhibitor): HIV-1 RT was pre-incubated with the substrate before the addition of this compound.
-
Analysis: The level of inhibition in both conditions was compared to determine if the inhibitor binds to the free enzyme or the enzyme-substrate complex. The results indicated that this compound preferentially binds to the free enzyme.
Dissociation Kinetics Assay
This assay was performed to measure the dissociation rate (koff) of this compound from HIV-1 RT.
-
Formation of Enzyme-Inhibitor Complex: HIV-1 RT was incubated with a saturating concentration of this compound to form a stable complex.
-
Dilution and Substrate Addition: The complex was rapidly diluted, and a large excess of substrate was added to trap any dissociated enzyme.
-
Time-course Analysis: The recovery of enzyme activity was measured over time.
-
Data Fitting: The data was fitted to a first-order exponential decay model to determine the dissociation rate constant (koff).
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and the logical relationship of this compound's mechanism of action.
An In-Depth Technical Guide to the Binding of GSK5750 to the HIV-1 Reverse Transcriptase RNase H Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of GSK5750, a novel inhibitor of the Ribonuclease H (RNase H) activity of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). This compound, a 1-hydroxy-pyridopyrimidinone analog, represents a promising scaffold for the development of clinically relevant RNase H inhibitors. This document details the binding site, mechanism of action, quantitative binding and inhibition data, and the experimental protocols used to elucidate these properties.
Executive Summary
This compound is a specific, active-site inhibitor of the RNase H domain of HIV-1 reverse transcriptase. It exhibits tight binding with a slow dissociation rate, a key characteristic that may overcome the challenges faced by previous RNase H inhibitors. This compound's mechanism involves chelation of the divalent metal ions essential for catalytic activity within the RNase H active site. A critical feature of its interaction is its binding to the free enzyme, as the presence of a nucleic acid substrate hinders access to the binding site. This guide synthesizes the available data to provide a detailed understanding of the this compound-RT interaction.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with HIV-1 Reverse Transcriptase.
| Parameter | Value | Description |
| Binding Affinity | ||
| Equilibrium Dissociation Constant (Kd) | ~400 nM[1][2] | A measure of the binding affinity of this compound to the free HIV-1 RT enzyme. A lower Kd value indicates a higher binding affinity. |
| Inhibitory Activity | ||
| IC50 (Secondary Cleavage) | 0.33 ± 0.11 µM | The concentration of this compound required to inhibit 50% of the secondary RNase H cleavage activity. This is a measure of the inhibitor's potency. |
| Kinetic Parameters | ||
| Association | Slow | The binding of this compound to HIV-1 RT is a time-dependent process, requiring a pre-incubation period to achieve maximum inhibition. |
| Dissociation | Slow | This compound forms a long-lasting complex with HIV-1 RT, which is a favorable characteristic for an inhibitor. |
Binding Site and Mechanism of Action
This compound targets the active site of the RNase H domain of the p66 subunit of HIV-1 reverse transcriptase. The RNase H active site contains a conserved DDEE motif (Asp-Asp-Glu-Glu) that coordinates two divalent metal ions, typically Mg2+, which are essential for the catalytic hydrolysis of the RNA strand in an RNA/DNA hybrid.
This compound, as a 1-hydroxy-pyridopyrimidinone analog, possesses structural motifs capable of chelating these divalent metal ions in the active site. This metal chelation is a key feature of its inhibitory mechanism, preventing the enzyme from performing its catalytic function.
A crucial aspect of this compound's binding is its dependence on the enzyme state . Order-of-addition experiments have demonstrated that this compound binds effectively to the free enzyme in a Mg2+-dependent manner[1][2]. However, its ability to bind to a pre-formed enzyme-substrate complex is significantly compromised[1]. This is because the bound nucleic acid substrate physically blocks access to the RNase H active site, presenting a biochemical hurdle for this class of inhibitors.
The slow dissociation of the this compound-RT complex is a significant advantage. This "tight binding" characteristic may compensate for the inability of the inhibitor to access the enzyme when it is already bound to its substrate, potentially allowing for sustained inhibition within the cell.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding of this compound to HIV-1 reverse transcriptase.
RNase H Activity Assay (Gel-Based)
This assay is used to measure the inhibitory effect of this compound on the cleavage of an RNA/DNA hybrid substrate by the RNase H domain of HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Custom-synthesized RNA/DNA hybrid substrate (e.g., a 5'-radiolabeled RNA primer annealed to a DNA template)
-
This compound (dissolved in DMSO)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager system for visualization and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specified concentration of HIV-1 RT, and varying concentrations of this compound (or DMSO for the no-inhibitor control).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding. This step is critical for slow-binding inhibitors like this compound.
-
Initiation of Reaction: Add the radiolabeled RNA/DNA substrate to the mixture to start the reaction. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), allowing for enzymatic cleavage of the RNA strand.
-
Quenching the Reaction: Stop the reaction by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant voltage until the dye fronts have migrated to the desired position.
-
Analysis: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled RNA fragments using a phosphorimager. The intensity of the cleaved product bands is quantified to determine the extent of RNase H inhibition at each this compound concentration. IC50 values are then calculated by fitting the data to a dose-response curve.
Order-of-Addition Experiment
This experiment is designed to determine whether the inhibitor binds to the free enzyme or the enzyme-substrate complex.
Procedure: Three different reaction conditions are set up:
-
(Enzyme + Substrate) then Inhibitor: Pre-incubate HIV-1 RT with the RNA/DNA substrate. Initiate the reaction by adding this compound and MgCl2.
-
(Enzyme + Inhibitor) then Substrate: Pre-incubate HIV-1 RT with this compound. Initiate the reaction by adding the RNA/DNA substrate and MgCl2.
-
(Enzyme + Inhibitor + Mg2+) then Substrate: Pre-incubate HIV-1 RT with this compound and MgCl2. Initiate the reaction by adding the RNA/DNA substrate.
The reactions are then allowed to proceed and are analyzed as described in the RNase H Activity Assay protocol. Significant inhibition observed only in conditions 2 and 3 indicates that this compound binds to the free enzyme.
Dissociation Kinetics Assay
This assay measures the rate at which this compound dissociates from the HIV-1 RT enzyme.
Procedure:
-
Complex Formation: Pre-incubate a high concentration of HIV-1 RT with a saturating concentration of this compound for a sufficient time to allow for maximal complex formation.
-
Dilution: Rapidly dilute the pre-formed enzyme-inhibitor complex into a reaction mixture containing the RNA/DNA substrate. The dilution factor should be large enough to prevent significant re-binding of the dissociated inhibitor.
-
Time Course Analysis: At various time points after dilution, add a "trap" for the free enzyme (e.g., a high concentration of a competing, non-inhibitory ligand or a rapid, irreversible inhibitor) to prevent re-association of this compound. Alternatively, the appearance of product over time can be monitored continuously.
-
Data Analysis: The rate of product formation will increase over time as the inhibitor dissociates from the enzyme. The data are fitted to an exponential equation to determine the dissociation rate constant (koff). A slow dissociation rate is indicated by a small koff value.
Visualizations
The following diagrams illustrate the key concepts related to this compound's interaction with HIV-1 reverse transcriptase.
Caption: this compound binding to free vs. substrate-bound HIV-1 RT.
Caption: Workflow for the RNase H gel-based inhibition assay.
Caption: Logical flow of the order-of-addition experiment.
Conclusion
This compound is a potent and specific inhibitor of the HIV-1 reverse transcriptase RNase H activity. Its unique characteristics, particularly its slow dissociation kinetics, make it a valuable lead compound for the development of a new class of antiretroviral drugs. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and the discovery of next-generation RNase H inhibitors. Future research should focus on obtaining a high-resolution crystal structure of the this compound-RT complex to enable structure-based drug design and on performing site-directed mutagenesis studies to precisely map the key amino acid residues involved in inhibitor binding.
References
- 1. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site directed mutagenesis studies on HIV-1 reverse transcriptase (RT) shed light on the mechanism of action of a new Ribonuclease H/ DNA polymerase RT dual inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
GSK5750: A Technical Guide to a Potent HIV-1 Ribonuclease H Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK5750, a novel and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This guide details its chemical properties, mechanism of action, quantitative biochemical data, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound is a 1-hydroxy-pyridopyrimidinone analog.[1] Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(Benzo[b]thien-2-ylmethyl)amino]-1-hydroxy-pyrido[2,3-d]pyrimidin-2(1H)-one | [1] |
| Chemical Formula | C₁₆H₁₂N₄O₂S | [1] |
| Molecular Weight | 324.35 g/mol | [1] |
| CAS Number | 1312345-89-3 | [1] |
| SMILES Code | O=C1N(O)C2=NC=CC=C2C(NCC3=CC4=CC=CC=C4S3)=N1 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound is a potent and specific inhibitor of the ribonuclease H activity of HIV-1 reverse transcriptase. RNase H is a critical enzymatic function of HIV-1 RT, responsible for degrading the viral RNA template within the RNA:DNA hybrid during reverse transcription. Inhibition of RNase H activity is a promising therapeutic strategy against HIV that is distinct from the polymerase inhibition targeted by most current antiretroviral drugs.
The inhibitory action of this compound is mediated through a metal chelation mechanism at the RNase H active site. This active site contains two essential magnesium ions, and this compound is believed to chelate these ions, thereby preventing the catalytic activity of the enzyme. An important characteristic of this compound is its specificity; it does not inhibit the DNA polymerase activity of HIV-1 RT, nor does it affect the activity of E. coli RNase H.
A key finding is that this compound exhibits slow dissociation kinetics from the HIV-1 RT enzyme, forming a long-lasting complex. This property is thought to enhance its inhibitory potency by compensating for the inability of the inhibitor to bind to a pre-formed enzyme-substrate complex.
Signaling Pathway and Inhibition
The following diagram illustrates the process of HIV-1 reverse transcription, highlighting the role of RNase H and the point of inhibition by this compound.
Quantitative Data
The inhibitory potency and binding characteristics of this compound have been quantified through various biochemical assays.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| IC₅₀ | 0.33 ± 0.11 µM | Half-maximal inhibitory concentration against HIV-1 RT RNase H activity (secondary cleavages). | |
| K_d | ~400 nM | Equilibrium dissociation constant for binding to HIV-1 RT. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, primarily based on the work by Beilhartz et al. (2014).
HIV-1 Ribonuclease H (RNase H) Inhibition Assay
This assay is designed to measure the inhibition of the RNase H activity of HIV-1 reverse transcriptase.
Experimental Workflow Diagram:
Detailed Methodology:
-
Substrate Preparation: A chimeric DNA-RNA/DNA substrate is used to mimic the natural substrate for RNase H during reverse transcription. The RNA portion is typically 5'-end labeled with ³²P for visualization.
-
Enzyme and Inhibitor Preparation: Recombinant HIV-1 reverse transcriptase is purified. This compound is dissolved in DMSO and serially diluted to the desired concentrations.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, DTT, and MgCl₂.
-
Order-of-Addition: Order-of-addition experiments are crucial. To determine the effect on the free enzyme, HIV-1 RT is pre-incubated with this compound (or DMSO as a control) before the addition of the nucleic acid substrate.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and MgCl₂. Aliquots are removed at various time points and the reaction is quenched by adding a stop solution containing EDTA and formamide.
-
Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The radiolabeled RNA fragments are visualized and quantified using a phosphorimager.
-
Data Analysis: The extent of RNase H cleavage is quantified, and the percentage of inhibition at each this compound concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
Determination of Equilibrium Dissociation Constant (K_d)
The binding affinity of this compound to HIV-1 RT can be determined using methods such as enzyme kinetics or biophysical techniques like surface plasmon resonance (SPR). The reported K_d of ~400 nM was determined through kinetic analysis.
General Kinetic Approach:
-
Enzyme-Inhibitor Binding: The association (k_on) and dissociation (k_off) rate constants for the binding of this compound to HIV-1 RT are measured.
-
Experimental Setup:
-
Association (k_on): The enzyme is mixed with varying concentrations of the inhibitor, and the rate of inhibition is measured over time.
-
Dissociation (k_off): A pre-formed enzyme-inhibitor complex is diluted into a solution containing a high concentration of the substrate, and the recovery of enzyme activity is monitored over time.
-
-
Calculation of K_d: The equilibrium dissociation constant (K_d) is calculated as the ratio of the dissociation rate constant to the association rate constant (K_d = k_off / k_on).
Conclusion
This compound represents a significant development in the search for novel HIV-1 inhibitors targeting the under-exploited RNase H activity of reverse transcriptase. Its high potency, specificity, and favorable slow dissociation kinetics make it a valuable research tool and a promising lead compound for the development of new antiretroviral therapies. The detailed methodologies provided in this guide should enable researchers to further investigate the properties of this compound and similar compounds.
References
An In-Depth Technical Guide to GSK5750 (CAS Number: 1312345-89-3): A Potent HIV-1 Ribonuclease H Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK5750 is a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT).[1][2][3][4] With a CAS number of 1312345-89-3, this 1-hydroxy-pyridopyrimidinone analog demonstrates significant potential as a lead compound in the development of novel antiretroviral therapies.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies for its characterization. The information is presented to support further research and development efforts in the field of HIV treatment.
Core Compound Data and Properties
This compound is characterized by its specific inhibition of the RNase H function of HIV-1 RT, an essential enzymatic activity for viral replication. Unlike many other reverse transcriptase inhibitors that target the polymerase active site, this compound targets the RNase H active site.
| Property | Value | Reference |
| CAS Number | 1312345-89-3 | |
| Molecular Formula | C₁₆H₁₂N₄O₂S | |
| Mechanism of Action | Inhibition of HIV-1 Reverse Transcriptase Ribonuclease H activity | |
| Binding Site | RNase H active site, involving chelation of divalent metal ions (e.g., Mg²⁺) | |
| IC₅₀ (Secondary Cleavage) | 0.33 ± 0.11 µM | |
| Equilibrium Dissociation Constant (K_d) | ~400 nM | |
| Specificity | Does not inhibit E. coli RNase H or HIV-1 RT DNA polymerase activity |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the RNase H active site of the HIV-1 reverse transcriptase. This binding is dependent on the presence of divalent metal ions, such as Mg²⁺, which are essential cofactors for the enzymatic activity. By chelating these metal ions, this compound effectively blocks the catalytic function of the RNase H domain, which is responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription. This inhibition is specific to the viral enzyme and does not affect the host's cellular machinery or other unrelated enzymes like E. coli RNase H.
The primary "signaling pathway" affected by this compound is the HIV-1 replication cycle itself. By inhibiting RNase H activity, this compound disrupts a critical step in the conversion of the viral RNA genome into double-stranded DNA, which is a prerequisite for integration into the host cell's genome. There is currently no evidence to suggest that this compound significantly modulates other host cell signaling pathways.
Experimental Protocols
While specific, detailed step-by-step protocols for this compound are not publicly available, the following methodologies are based on published research and standard virological assays.
In Vitro HIV-1 RNase H Activity Assay (Gel-Based)
This assay measures the ability of this compound to inhibit the cleavage of a radiolabeled RNA in an RNA:DNA hybrid substrate by recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Radiolabeled RNA oligonucleotide (e.g., 5'-end labeled with ³²P)
-
Complementary DNA oligonucleotide
-
This compound dissolved in DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing)
-
Phosphorimager system
Methodology:
-
Substrate Annealing: Mix the radiolabeled RNA and complementary DNA oligonucleotides in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to form the RNA:DNA hybrid.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a defined concentration of the RNA:DNA substrate, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of HIV-1 RT to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the dye fronts have migrated a sufficient distance.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleavage products.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay (Conceptual Framework)
While a specific protocol for this compound is not available, a general approach to assess its antiviral activity in a cell-based assay would involve the following steps.
Principle:
This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line. Inhibition is typically quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, TZM-bl)
-
A laboratory-adapted or clinical isolate of HIV-1
-
This compound dissolved in DMSO
-
Cell culture medium and supplements
-
p24 ELISA kit
Methodology:
-
Cell Seeding: Seed the susceptible cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control (DMSO vehicle) and a positive control (a known antiretroviral).
-
Viral Infection: Infect the cells with a predetermined amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 Quantification: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the logarithm of the drug concentration.
Synthesis of 1-Hydroxy-pyridopyrimidinone Analogs (General Strategies)
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the 1-hydroxy-pyridopyrimidinone scaffold generally involves the construction of the pyridopyrimidine ring system followed by the introduction of the N-hydroxy group. General synthetic strategies for related pyridopyrimidinone derivatives often involve the condensation of aminopyridines with various carbonyl compounds or their equivalents.
In Vivo Pharmacokinetics (Conceptual Framework)
There is no publicly available data on the in vivo pharmacokinetics of this compound. A typical pharmacokinetic study in a small animal model (e.g., rats or mice) would involve the following.
Study Design:
-
Animal Model: Male and female Sprague-Dawley rats or BALB/c mice.
-
Dosing: Administration of this compound via intravenous (IV) and oral (PO) routes at one or more dose levels.
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dosing.
-
Sample Processing: Plasma is harvested from the blood samples.
-
Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
This compound is a promising lead compound for the development of a new class of antiretroviral drugs targeting the RNase H activity of HIV-1 reverse transcriptase. Its high potency and specificity in in vitro assays warrant further investigation. The experimental frameworks provided in this guide, although generalized due to the limited public availability of specific protocols, offer a solid foundation for researchers to design and execute studies to further characterize the antiviral profile of this compound and related compounds. Future work should focus on obtaining detailed in vivo efficacy and pharmacokinetic data to assess its potential as a clinical candidate.
References
- 1. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK5750: A Technical Guide to a Potent HIV-1 Ribonuclease H Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This document consolidates key molecular data, the mechanism of action, and detailed experimental protocols for researchers engaged in antiviral drug discovery and development.
Core Molecular and Inhibitory Properties
This compound is a small molecule inhibitor with a molecular weight of 324.36 g/mol and the chemical formula C16H12N4O2S.[1][2] It has been identified as a highly specific inhibitor of the RNase H function of HIV-1 RT, an essential enzymatic activity for viral replication. The inhibitory action of this compound is characterized by a half-maximal inhibitory concentration (IC50) of 0.33 µM and an equilibrium dissociation constant (Kd) of approximately 400 nM.
| Property | Value |
| Molecular Weight | 324.36 g/mol |
| Chemical Formula | C16H12N4O2S |
| IC50 (HIV-1 RNase H) | 0.33 µM |
| Equilibrium Dissociation Constant (Kd) | ~400 nM |
Mechanism of Action
This compound exerts its inhibitory effect by binding to the RNase H active site of the free HIV-1 RT enzyme. This binding is dependent on the presence of Mg2+ ions. A critical aspect of its mechanism is that its ability to bind is significantly reduced when the enzyme is already complexed with a nucleic acid substrate. This suggests that the bound substrate sterically hinders the access of this compound to the active site. The primary mode of inhibition is through the chelation of metal ions within the RNase H active site.
The following diagram illustrates the proposed mechanism of this compound's inhibitory action on HIV-1 RT RNase H.
Caption: Mechanism of this compound inhibition of HIV-1 RNase H.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Stock Solution (10 mM):
-
Accurately weigh 3.24 mg of this compound powder.
-
Dissolve the powder in 1 mL of high-purity DMSO.
-
Mix thoroughly by vortexing until the solution is clear.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations for IC50 determination.
-
For the final reaction, the DMSO concentration should be kept constant across all wells and should not exceed 1% (v/v) to minimize solvent effects on enzyme activity.
-
HIV-1 RNase H Inhibition Assay
This protocol is designed to determine the IC50 value of this compound for the inhibition of HIV-1 RT-associated RNase H activity using a chimeric DNA-RNA/DNA substrate.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Chimeric DNA-RNA/DNA substrate (radiolabeled or fluorescently labeled for detection)
-
This compound working solutions
-
Reaction Buffer (50 mM Tris-HCl, pH 7.8, 80 mM KCl, 1 mM DTT)
-
MgCl2 solution (60 mM)
-
Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
96-well reaction plates
-
Denaturing polyacrylamide gel (or other appropriate detection system)
Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
In each well of a 96-well plate, add 2 µL of the appropriate this compound working solution or DMSO (for the no-inhibitor control).
-
Add 43 µL of a solution containing the HIV-1 RT enzyme diluted in the reaction buffer to each well.
-
Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of the chimeric DNA-RNA/DNA substrate to each well.
-
Initiate the reaction by adding 10 µL of 60 mM MgCl2 to each well, bringing the final reaction volume to 60 µL and the final MgCl2 concentration to 6 mM.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 60 µL of the stop solution to each well.
-
-
Product Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the cleaved and uncleaved substrate.
-
Visualize the results using autoradiography (for radiolabeled substrates) or fluorescence imaging.
-
-
Data Analysis:
-
Quantify the amount of cleaved product in each lane.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
References
Methodological & Application
Application Notes and Protocols for GSK5750: An In Vitro Analysis of a Novel HIV-1 Ribonuclease H Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the in vitro evaluation of GSK5750, a potent and selective inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). The provided methodologies are intended for researchers, scientists, and drug development professionals investigating novel antiretroviral agents. Included are a summary of this compound's inhibitory activity, a detailed protocol for a gel-based RNase H inhibition assay, and diagrams illustrating the targeted signaling pathway and experimental workflow.
Introduction
HIV-1 reverse transcriptase is a multifunctional enzyme crucial for the viral replication cycle. It possesses both DNA polymerase and RNase H activities. The RNase H domain is responsible for degrading the viral RNA from the RNA/DNA hybrid intermediate formed during reverse transcription, a critical step for the synthesis of double-stranded viral DNA. While numerous inhibitors target the polymerase function of HIV-1 RT, the RNase H active site remains an underexplored target for antiretroviral therapy.
This compound, a 1-hydroxy-pyridopyrimidinone analog, has been identified as a specific inhibitor of the RNase H activity of HIV-1 RT.[1][2] In vitro studies have demonstrated that this compound effectively inhibits RNase H-mediated cleavage without affecting the DNA polymerase activity of the enzyme.[1][3] This selectivity makes this compound a valuable tool for studying the role of RNase H in HIV-1 replication and a promising lead compound for the development of a new class of antiretroviral drugs.
Quantitative Data Summary
The inhibitory activity of this compound against HIV-1 RT RNase H was determined using in vitro biochemical assays. The following table summarizes the key quantitative data.
| Target Enzyme | Assay Type | Substrate | IC50 Value (μM) | Reference |
| HIV-1 RT Ribonuclease H | Gel-based cleavage assay | Chimeric DNA-RNA/DNA | 0.33 ± 0.11 | [1] |
| HIV-1 RT DNA Polymerase | Gel-based extension assay | DNA/RNA primer/template | > 20 | |
| E. coli RNase H | Gel-based cleavage assay | Chimeric DNA-RNA/DNA | No inhibition observed |
Signaling Pathway
The following diagram illustrates the central role of HIV-1 Reverse Transcriptase and its RNase H activity in the conversion of viral RNA to double-stranded DNA, the step targeted by this compound.
Experimental Protocols
In Vitro HIV-1 Ribonuclease H Inhibition Assay (Gel-Based)
This protocol describes a gel-based assay to determine the inhibitory effect of this compound on the RNase H activity of HIV-1 RT using a chimeric DNA-RNA/DNA substrate.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound (or other test compounds) dissolved in DMSO
-
Chimeric DNA-RNA/DNA substrate: A 5'-radiolabeled DNA primer annealed to a template containing both RNA and DNA portions, mimicking a substrate for primer removal.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 6 mM MgCl₂, 1 mM DTT.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager system
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube, prepare a reaction mixture containing HIV-1 RT in the assay buffer.
-
Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the RNase H cleavage reaction by adding the 5'-radiolabeled chimeric DNA-RNA/DNA substrate to the pre-incubated enzyme-inhibitor mixture.
-
The final reaction volume is typically 10-20 µL.
-
-
Reaction Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes) that allows for measurable product formation in the absence of an inhibitor.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of Stop Solution.
-
-
Product Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the uncleaved substrate from the cleaved products based on size.
-
-
Data Acquisition and Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radiolabeled DNA fragments using a phosphorimager.
-
Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleaved products.
-
Calculate the percentage of RNase H inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines the workflow for the in vitro RNase H inhibition assay.
Conclusion
The provided protocols and data offer a framework for the in vitro characterization of this compound as an inhibitor of HIV-1 RT RNase H activity. These methodologies can be adapted to screen and characterize other potential RNase H inhibitors, contributing to the development of novel antiretroviral therapies. The high selectivity of this compound for the RNase H function over the polymerase function of HIV-1 RT underscores the feasibility of targeting this essential viral enzyme activity.
References
- 1. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK5750, a Novel GSK3β Inhibitor
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory potency of GSK5750, a novel inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β). The provided methodology is intended for researchers, scientists, and drug development professionals working on the characterization of new therapeutic compounds.
Introduction
Glycogen Synthase Kinase 3 beta (GSK3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, neuronal development, and apoptosis. Dysregulation of GSK3β activity has been implicated in various diseases, such as Alzheimer's disease, bipolar disorder, and cancer. As such, GSK3β has emerged as a significant therapeutic target. This compound is a potent and selective inhibitor of GSK3β. This document outlines a cell-based assay to quantify the potency of this compound by measuring its effect on the phosphorylation of a downstream GSK3β substrate.
Signaling Pathway
GSK3β is a constitutively active kinase that is regulated by inhibitory phosphorylation at Serine 9. Upstream signals, such as those initiated by growth factors binding to receptor tyrosine kinases (RTKs), activate the PI3K/Akt pathway. Activated Akt then phosphorylates GSK3β at Ser9, leading to its inactivation and the subsequent dephosphorylation of its downstream targets, such as β-catenin. In the absence of this inhibitory signal, active GSK3β phosphorylates its substrates, marking them for degradation or altering their activity. The assay described below utilizes the measurement of a specific phosphorylated substrate of GSK3β to determine the efficacy of this compound.
Application Notes and Protocols for GSK5750 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT), in various experimental settings. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a 1-hydroxy-pyridopyrimidinone analog that specifically inhibits the RNase H activity of HIV-1 RT.[1][2] Its mechanism of action involves binding to the RNase H active site through a metal ion chelation mechanism.[3] This binding is Mg2+-dependent and occurs on the free enzyme.[1][2] Notably, this compound does not inhibit the DNA polymerase activity of HIV-1 RT, nor does it affect the activity of E. coli RNase H, highlighting its specificity. An important characteristic of this compound is its slow dissociation from the enzyme-inhibitor complex, which contributes to its potent inhibitory activity.
The following diagram illustrates the signaling pathway of HIV-1 reverse transcription and the specific point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Assay Type | Source |
| IC50 | 0.33 ± 0.11 µM | In vitro HIV-1 RT RNase H activity assay | |
| Kd | 386.5 ± 177.5 nM | Equilibrium dissociation constant measurement |
Experimental Protocols
In Vitro HIV-1 RT Ribonuclease H (RNase H) Activity Assay
This protocol is adapted from Beilhartz et al., 2014 and is designed to measure the direct inhibitory effect of this compound on the RNase H activity of purified HIV-1 RT.
Materials:
-
Purified HIV-1 Reverse Transcriptase (RT)
-
DNA/RNA primer/template substrate (e.g., 5'-radiolabeled DNA primer annealed to an RNA template)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 0.2 mM EDTA
-
MgCl2 (6 mM final concentration)
-
Stop Solution: Formamide loading buffer with 50 mM EDTA
-
Polyacrylamide gel (denaturing)
-
Phosphorimager system
Workflow Diagram:
Procedure:
-
Substrate Preparation: Prepare a DNA-RNA/DNA hybrid substrate. For IC50 determination, a 5'-radiolabeled primer can be annealed to a template.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the desired solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine 500 nM HIV-1 RT with varying concentrations of this compound in the assay buffer.
-
Pre-incubation (Order-of-Addition): It is crucial to pre-incubate the enzyme with the inhibitor before adding the substrate, as this compound binds to the free enzyme.
-
Reaction Initiation: Initiate the reaction by adding 100 nM of the pre-formed DNA/RNA hybrid substrate and 6 mM MgCl2.
-
Incubation: Incubate the reaction mixture at 37°C for 6 minutes.
-
Quenching: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating and resolve the cleavage products on a denaturing polyacrylamide gel.
-
Quantification: Visualize the gel using a phosphorimager and quantify the amount of cleaved product.
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based HIV-1 Replication Assay (General Protocol)
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, CEM-GFP cells, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound
-
Cell Culture Medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., Luciferase assay reagent for TZM-bl cells, p24 ELISA kit, or flow cytometer for CEM-GFP cells)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HIV-1 inhibitor).
-
Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours to allow for viral replication.
-
Quantification of Viral Replication:
-
For TZM-bl cells: Measure luciferase activity according to the manufacturer's protocol.
-
For CEM-GFP cells: Measure the percentage of GFP-positive cells by flow cytometry.
-
For PBMCs or other cell lines: Measure the amount of p24 antigen in the culture supernatant using a p24 ELISA kit.
-
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve. The selectivity index (SI) can be calculated as CC50/EC50.
In Vivo Efficacy Studies in Animal Models (General Guidance)
Currently, there is no publicly available data on the in vivo efficacy of this compound. However, researchers planning such studies can refer to established animal models for HIV research. Humanized mouse models, such as those engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, are commonly used to study HIV-1 infection and evaluate the efficacy of antiretroviral drugs.
Considerations for In Vivo Studies:
-
Animal Model: Selection of an appropriate humanized mouse model (e.g., BLT mice) that supports robust HIV-1 replication.
-
Route of Administration: The route of administration for this compound (e.g., oral, intraperitoneal) will need to be determined based on its pharmacokinetic properties.
-
Dosing Regimen: A dose-ranging study should be conducted to determine the optimal dose and frequency of administration.
-
Efficacy Endpoints: Efficacy can be assessed by measuring viral load in the plasma, monitoring CD4+ T cell counts, and assessing viral reservoirs in various tissues.
-
Toxicity: Comprehensive toxicology studies should be performed to evaluate the safety profile of this compound in the animal model.
Concluding Remarks
This compound represents a promising scaffold for the development of clinically relevant HIV-1 RNase H inhibitors. The protocols and data presented in these application notes provide a framework for researchers to further investigate the antiviral properties and mechanism of action of this compound and related compounds. Further studies, particularly cell-based and in vivo experiments, are necessary to fully elucidate its therapeutic potential.
References
- 1. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK5750 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK5750 is a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase, with an IC50 of 0.33 μM.[1] It binds to the RNase H active site through a metal ion chelation mechanism.[1] The compound is utilized in research settings for studying HIV-1 replication and as a potential therapeutic agent. Accurate preparation of a stable stock solution is crucial for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the physicochemical and solubility data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 4-[(Benzo[b]thien-2-ylmethyl)amino]-1-hydroxy-pyrido[2,3-d]pyrimidin-2(1H)-one | [2] |
| CAS Number | 1312345-89-3 | [2][3] |
| Molecular Formula | C16H12N4O2S | |
| Molecular Weight | 324.35 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Purity | >98% | |
| Storage (Solid) | -20°C for long term (months to years) or 0-4°C for short term (days to weeks) | |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.24 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 324.35 g/mol = 0.00324 g = 3.24 mg
-
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For 3.24 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Visualizations
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
Application Notes and Protocols for GSK5750 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK5750 is a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT).[1][2] Unlike many other antiretroviral drugs that target the polymerase function of RT, this compound specifically targets the degradation of the RNA strand in RNA:DNA hybrids, a critical step in the viral replication cycle.[1][2] This unique mechanism of action makes it a valuable tool for research into HIV-1 replication and a potential candidate for novel antiretroviral therapies. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its antiviral activity and cytotoxicity.
Mechanism of Action
This compound is a 1-hydroxy-pyridopyrimidinone analog that functions as an active site inhibitor of HIV-1 RT-associated RNase H.[1] It is important to note that while the "GSK" acronym is present in other compounds targeting glycogen synthase kinase 3 (GSK-3), this compound is unrelated and does not target this pathway. Its inhibitory action is highly specific, showing no effect on the polymerase activity of HIV-1 RT at concentrations up to 20 µM and no inhibition of E. coli RNase H.
The HIV-1 replication cycle involves the reverse transcription of its RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RNase H activity of RT is essential for degrading the viral RNA template after the synthesis of the minus-strand DNA, allowing for the synthesis of the plus-strand DNA. By inhibiting RNase H, this compound effectively halts the completion of viral DNA synthesis, thereby preventing productive infection.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. It is important to note that while a biochemical IC50 has been determined, the effective concentration for antiviral activity in cell culture (EC50) and the cytotoxic concentration (CC50) have not been reported in the reviewed literature. Therefore, these values should be determined empirically for the specific cell line and experimental conditions being used.
| Parameter | Value | Comments | Reference |
| Biochemical IC50 | 0.33 ± 0.11 µM | Inhibition of HIV-1 RT RNase H activity in a cell-free assay. | |
| EC50 (50% Effective Concentration) | Not Reported | Recommended to be determined empirically. A starting range of 0.1 µM to 10 µM is suggested. | |
| CC50 (50% Cytotoxic Concentration) | Not Reported | Recommended to be determined empirically. | |
| Selectivity Index (SI = CC50/EC50) | Not Determined | This value is crucial for assessing the therapeutic window of the compound. |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) of this compound using a TZM-bl Reporter Gene Assay
This protocol describes a single-round infectivity assay to determine the concentration of this compound required to inhibit HIV-1 infection by 50%.
Materials:
-
This compound
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
HIV-1 virus stock (e.g., NL4-3 or a pseudovirus)
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 100 µM down to 0.01 µM.
-
Treatment: Remove the medium from the cells and add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (no virus, no compound) as cell controls and wells with medium and virus (no compound) as virus controls.
-
Infection: Add 50 µL of HIV-1 virus stock (at a predetermined titer that gives a high signal-to-noise ratio) to each well, except for the cell control wells. The final volume in each well will be 100 µL. DEAE-Dextran can be added with the virus to a final concentration of 10-20 µg/mL to enhance infection.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent.
-
Data Analysis:
-
Subtract the background luminescence from the cell control wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (0% inhibition).
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 2: Determination of Cytotoxicity (CC50) of this compound
This protocol determines the concentration of this compound that reduces the viability of cells by 50%.
Materials:
-
This compound
-
TZM-bl cells or another relevant cell line (e.g., PBMCs)
-
Complete growth medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 TZM-bl cells per well) in 100 µL of complete growth medium. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium, covering a broad range of concentrations (e.g., from 1 mM down to 0.1 µM).
-
Treatment: Add 100 µL of the diluted this compound to the wells. Include wells with medium only as controls.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Caption: HIV-1 Replication Cycle and the Point of Inhibition by this compound.
Caption: Workflow for Determining the EC50 of this compound.
References
- 1. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility and Mechanism of Action of GSK5750
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of GSK5750, a potent HIV-1 reverse transcriptase ribonuclease H inhibitor, and its mechanism of action. Detailed protocols for determining solubility are also included to aid in experimental design and execution.
Solubility of this compound
This compound is an organic small molecule that exhibits solubility in various organic solvents, with dimethyl sulfoxide (DMSO) being a common choice for creating stock solutions in a laboratory setting. While precise quantitative solubility data in a variety of solvents is not extensively published, qualitative descriptions and common formulation components provide guidance for its use in research.
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Commonly used for preparing concentrated stock solutions. |
| In Vivo Formulations | Can be formulated | Often involves a co-solvent system. One suggested formulation includes DMSO, PEG300, Tween 80, and ddH₂O[2]. Another option is with corn oil[2]. |
| Aqueous Solutions | Low solubility expected | As with many small molecule inhibitors, aqueous solubility is likely limited. |
| Other Organic Solvents | Data not available | Solubility in solvents such as ethanol, methanol, or acetonitrile would need to be determined empirically. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a solvent of interest, the following established methods can be employed.
Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method
This method determines the thermodynamic solubility of a compound at equilibrium.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, PBS, etc.)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[3]
-
After incubation, allow the vial to stand to let the undissolved solid settle.
-
To separate the undissolved solid, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).[4]
-
Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Workflow for the Shake-Flask Method
Workflow for determining equilibrium solubility.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is useful for early drug discovery and assesses the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis absorbance
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume (e.g., 1-2 µL) of the this compound DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer. This will induce precipitation in wells where the concentration exceeds the kinetic solubility.
-
Mix the plate gently and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer. The lowest concentration at which a precipitate is detected corresponds to the kinetic solubility.
-
Alternatively, the plate can be centrifuged, and the concentration of the soluble compound in the supernatant can be measured by UV-Vis spectrophotometry after appropriate dilution and comparison to a standard curve.
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This enzymatic activity is crucial for the replication of the HIV-1 virus. The reverse transcriptase enzyme converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RNase H domain of RT degrades the RNA strand of the intermediate RNA/DNA hybrid, a necessary step for the synthesis of the second DNA strand.
By inhibiting the RNase H activity, this compound blocks the degradation of the viral RNA template, which in turn halts the process of reverse transcription and prevents the virus from replicating.
HIV-1 Reverse Transcription and Inhibition by this compound
Inhibition of HIV-1 replication by this compound.
References
Application Notes and Protocols for Studying RNase H Function with GSK5750
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK5750 is a novel and potent small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity.[1][2] As an under-explored target in antiretroviral therapy, the RNase H enzyme offers a unique mechanism of action for combating HIV-1.[3][4][5] These application notes provide detailed protocols for utilizing this compound as a research tool to study the function and inhibition of HIV-1 RNase H.
Mechanism of Action: this compound is a 1-hydroxy-pyridopyrimidinone analog that specifically targets the RNase H active site of HIV-1 RT. It functions through a metal-ion chelation mechanism, binding to the two essential Mg²⁺ ions within the active site. This action prevents the enzyme from cleaving the RNA strand of RNA:DNA hybrids, a critical step in the viral replication cycle. A key characteristic of this compound is its slow dissociation from the enzyme, leading to a long-lasting inhibitory effect.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ | 0.33 µM | HIV-1 RT RNase H | |
| K_d | ~400 nM | HIV-1 RT |
Table 2: Specificity of this compound
| Enzyme/Activity | Inhibition | Notes | Reference |
| HIV-1 RT Polymerase Activity | No significant inhibition | Highly selective for the RNase H domain. | |
| E. coli RNase H | No significant inhibition | Demonstrates specificity for the viral enzyme. |
Experimental Protocols
HIV-1 RNase H Activity Assay (Polymerase-Independent)
This protocol describes a fluorescence-based assay to measure the inhibition of HIV-1 RNase H activity by this compound. The assay utilizes a chimeric DNA-RNA/DNA substrate that mimics a natural intermediate in reverse transcription.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Fluorescently labeled RNA-DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA annealed to a 3'-DABCYL-quenched DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
EDTA solution (0.5 M, pH 8.0)
-
DMSO (for inhibitor dilution)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Prepare Reaction Mixture:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilution or DMSO (for control wells)
-
Recombinant HIV-1 RT enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorescently labeled RNA-DNA hybrid substrate to each well to initiate the RNase H cleavage reaction.
-
-
Incubate and Monitor:
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Antiviral Assay in Cell Culture
This protocol outlines a method to evaluate the antiviral activity of this compound against HIV-1 replication in a cell-based assay.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
Complete cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a no-drug control.
-
-
Virus Infection:
-
Add a pre-titered amount of HIV-1 virus stock to each well.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (50% effective concentration) value from the dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
TZM-bl cells
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate as described in the antiviral assay protocol.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of HIV-1 RNase H inhibition by this compound.
Experimental Workflow: RNase H Inhibition Assay
Caption: Workflow for the in vitro RNase H inhibition assay.
References
- 1. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HIV-1 replication by hydroxychloroquine: mechanism of action and comparison with zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | Semantic Scholar [semanticscholar.org]
Experimental Applications of GSK5750: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK5750 is a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). As a 1-hydroxy-pyridopyrimidinone analog, this compound represents a promising scaffold for the development of novel antiretroviral therapies targeting a distinct enzymatic function of RT.[1][2] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the polymerase function of RT, this compound specifically inhibits the degradation of the RNA strand in RNA:DNA hybrids, a critical step in the retroviral replication cycle.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound functions as an active site inhibitor of the HIV-1 RT-associated RNase H.[2] Its mechanism involves the chelation of the two divalent magnesium ions (Mg²⁺) that are essential for the catalytic activity of the RNase H domain. This action prevents the enzyme from hydrolyzing the phosphodiester bonds of the RNA template. Notably, the binding of this compound to the free enzyme is Mg²⁺-dependent.
An important characteristic of this compound is its slow dissociation kinetics from the HIV-1 RT, forming a long-lasting complex. This prolonged interaction may compensate for the observation that this compound, like other active site inhibitors, shows compromised binding to a preformed enzyme-substrate complex. The specificity of this compound is highlighted by its lack of inhibition of E. coli RNase H and the DNA polymerase activity of HIV-1 RT.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with HIV-1 Reverse Transcriptase.
| Parameter | Value | Enzyme | Comments | Reference |
| Equilibrium Dissociation Constant (Kd) | ~400 nM | HIV-1 Reverse Transcriptase | Indicates a high affinity of this compound for the enzyme. | |
| Inhibition Specificity | No inhibition | E. coli RNase H | Demonstrates specificity for the HIV-1 enzyme. | |
| Inhibition Specificity | No inhibition | HIV-1 RT DNA Polymerase Activity | Specifically targets the RNase H function without affecting DNA synthesis. |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the mechanism of action of this compound in the context of HIV-1 reverse transcription.
Caption: Mechanism of this compound action on HIV-1 RT.
Experimental Protocols
Application Note 1: Determination of this compound Inhibitory Activity against HIV-1 RT RNase H
This protocol describes a fluorescence-based assay to determine the inhibitory concentration (e.g., IC₅₀) of this compound on the RNase H activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Fluorescently labeled RNA/DNA hybrid substrate: A short RNA oligonucleotide labeled with a fluorophore (e.g., FAM) at the 5' end, annealed to a longer DNA oligonucleotide carrying a quencher (e.g., Dabcyl) at a position that allows FRET when the hybrid is intact.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of HIV-1 RT to each well. Then, add the different concentrations of this compound. Allow the enzyme and inhibitor to pre-incubate for 15 minutes at room temperature. This step is crucial due to the slow-binding nature of this compound.
-
Initiate the Reaction: Start the reaction by adding the RNA/DNA hybrid substrate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range in the absence of the inhibitor.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data by setting the fluorescence of the no-inhibitor control as 100% activity and the fluorescence of a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Application Note 2: Gel-Based Assay for Visualizing Inhibition of RNase H Cleavage
This protocol provides a method to visually assess the inhibition of RNase H cleavage by this compound using denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
RNA/DNA hybrid substrate: A 5'-radiolabeled (e.g., ³²P) RNA oligonucleotide annealed to an unlabeled DNA oligonucleotide.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
DMSO
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare this compound dilutions: As described in the previous protocol.
-
Reaction Setup: In separate microcentrifuge tubes, pre-incubate HIV-1 RT with varying concentrations of this compound in Assay Buffer for 15 minutes at room temperature.
-
Reaction Initiation and Incubation: Add the radiolabeled RNA/DNA hybrid substrate to each tube to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reactions by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dye markers have migrated sufficiently.
-
Visualization and Analysis:
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
The uncleaved RNA substrate will appear as a single band at the top of the gel. Cleavage products will appear as smaller bands.
-
The intensity of the cleavage product bands will decrease with increasing concentrations of this compound, providing a qualitative and semi-quantitative measure of inhibition.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on HIV-1 RT RNase H activity.
Caption: General workflow for this compound inhibition assay.
References
- 1. Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00983D [pubs.rsc.org]
- 2. neb.com [neb.com]
- 3. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: GSK2838232 (GSK232) in Antiviral Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK2838232 (also known as GSK232) is a second-generation, potent, small-molecule oral human immunodeficiency virus type 1 (HIV-1) maturation inhibitor.[1] It represents a promising class of antiretroviral compounds that target the final stages of the viral replication cycle. These notes provide an overview of its mechanism of action, antiviral activity, and protocols for in vitro assessment.
Mechanism of Action
GSK2838232 targets the HIV-1 Gag precursor protein, specifically blocking the proteolytic cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1).[2][3][4] This inhibition of Gag processing is crucial as the separation of CA and SP1 acts as a molecular switch, triggering the rearrangement of the HIV-1 capsid lattice into its mature, infectious conical core. By preventing this cleavage, GSK2838232 leads to the formation of non-infectious virions with immature core morphology.[2] The drug is thought to stabilize the six-helix bundle (6HB) conformation of the CA-SP1 junction, making the cleavage site inaccessible to the viral protease.
Figure 1: Simplified signaling pathway of HIV-1 maturation and the inhibitory action of GSK2838232.
Data Presentation
In Vitro Antiviral Activity
GSK2838232 has demonstrated potent antiviral activity against a broad range of HIV-1 isolates.
Table 1: In Vitro Activity of GSK2838232 against HIV-1 Isolates
| Assay Type | HIV-1 Isolates | Cell Line | IC50 Range (nM) | Reference |
| Spreading (Multi-cycle) | Group M (Subtypes A, B, C, D, F), Group O | CEMss | 0.25 - 0.92 | |
| Single-cycle | Q23-17, NL4-3, MJ4, 94UG114.1.6 | 293T/17 | 1.5 - 2.8 |
Note: GSK2838232 has shown high resistance against HIV-2 and SIV isolates.
Clinical Trial Data (Phase IIa)
A Phase IIa proof-of-concept study evaluated the safety, pharmacokinetics, and antiviral activity of GSK2838232 in HIV-1 infected participants.
Table 2: Mean Maximum Decline in HIV-1 RNA in a Phase IIa Study
| GSK2838232 Dose (once daily for 10 days) | Cobicistat Dose | Mean Maximum Decline from Baseline (log10 copies/mL) | Reference |
| 20 mg | 150 mg | -0.67 | |
| 50 mg | 150 mg | -1.56 | |
| 100 mg | 150 mg | -1.32 | |
| 200 mg | 150 mg | -1.70 |
Experimental Protocols
Spreading (Multi-cycle) Antiviral Assay
This protocol is used to determine the long-term efficacy of an antiviral compound in a cell culture system that allows for multiple rounds of viral replication.
Objective: To determine the 50% inhibitory concentration (IC50) of GSK2838232 in a spreading infection model.
Materials:
-
CEMss cells (or other susceptible T-cell line)
-
Cell-free virus stocks of HIV-1 isolates
-
GSK2838232 (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well culture plates
-
p24 antigen ELISA kit or similar viral quantification method
Protocol:
-
Cell Preparation: Seed CEMss cells at an appropriate density in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of GSK2838232 in culture medium. Add the diluted compound to the appropriate wells. Include a "no-drug" control (solvent only).
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a defined period (e.g., 7 days), allowing for multiple rounds of infection.
-
Quantification of Viral Replication: At the end of the incubation period, collect the culture supernatants. Quantify the amount of virus in the supernatant using a p24 ELISA or another suitable method.
-
Data Analysis: Determine the concentration of GSK2838232 that inhibits viral replication by 50% (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for a spreading (multi-cycle) antiviral assay.
Single-Cycle Antiviral Assay
This protocol is designed to assess the effect of an antiviral compound on a single round of viral replication, which is particularly useful for identifying the specific stage of the viral life cycle that is inhibited.
Objective: To determine the IC50 of GSK2838232 in a single-cycle infection model.
Materials:
-
293T/17 cells (producer cells)
-
MAGIC-5A indicator cells (or similar, e.g., TZM-bl cells)
-
Full-length HIV-1 or SIV-encoding plasmids
-
Transfection reagent
-
GSK2838232 (stock solution in DMSO)
-
Culture medium
-
Lysis buffer
-
Colorimetric substrate (e.g., CPRG for β-galactosidase)
Protocol:
-
Virus Production: a. Seed 293T/17 cells in a culture plate. b. Treat the cells with a range of GSK2838232 concentrations. c. Transfect the treated cells with the HIV-1 encoding plasmid. d. Incubate for approximately 44-48 hours to allow for virus production. e. Collect the culture supernatants containing the progeny virions.
-
Quantification of Infectious Virus: a. Seed MAGIC-5A indicator cells in a 96-well plate. b. Add the virus-containing supernatants from the producer cells to the indicator cells. c. Incubate for a period that allows for a single round of infection and reporter gene expression (e.g., 48 hours). d. Lyse the indicator cells and measure the reporter gene activity (e.g., β-galactosidase activity using a colorimetric substrate).
-
Data Analysis: Calculate the IC50 by plotting the percentage of inhibition of reporter gene activity against the log of the GSK2838232 concentration.
Figure 3: Workflow for a single-cycle antiviral assay.
References
- 1. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 | PLOS One [journals.plos.org]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK5750 in HIV Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK5750 is a potent and specific inhibitor of the ribonuclease H (RNase H) activity of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] As an active site inhibitor, this compound chelates the divalent metal ions essential for the enzymatic cleavage of the RNA strand in RNA:DNA hybrids during reverse transcription.[2] This targeted inhibition of RNase H, an essential function for viral replication, makes this compound a valuable tool for studying the HIV-1 life cycle and a promising scaffold for the development of novel antiretroviral therapies. Unlike many other reverse transcriptase inhibitors that target the polymerase function, this compound specifically blocks the degradation of the viral RNA genome after it has been transcribed into DNA, without affecting DNA synthesis.[1]
These application notes provide detailed protocols for the in vitro characterization of this compound and similar compounds, enabling researchers to assess their inhibitory activity against HIV-1 RNase H and their specificity.
Mechanism of Action
This compound acts as an active site inhibitor of the HIV-1 RT-associated RNase H. Its mechanism involves the chelation of two magnesium ions (Mg²⁺) present in the RNase H active site. These metal ions are critical for the catalytic activity of the enzyme. By binding to these ions, this compound prevents the proper interaction of the RNase H active site with its RNA:DNA hybrid substrate, thereby inhibiting the cleavage of the RNA strand.[2] An important characteristic of this compound is its slow dissociation from the enzyme, which contributes to its potent inhibitory effect.[1] Order-of-addition experiments have demonstrated that this compound is most effective when it binds to the free enzyme before the enzyme-substrate complex is formed.
Figure 1. Mechanism of this compound in inhibiting HIV-1 replication.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on in vitro biochemical assays.
| Parameter | Value | Assay Type | Notes |
| Equilibrium Dissociation Constant (Kd) | ~400 nM | RNase H Activity Assay | Measures the binding affinity of this compound to HIV-1 RT. |
| IC50 (Secondary Cleavages) | 0.33 ± 0.11 µM | Gel-based RNase H Assay | Concentration required to inhibit 50% of the secondary RNase H cleavage activity. |
Experimental Protocols
HIV-1 RNase H Activity Assay (Gel-Based)
This protocol is designed to measure the inhibition of HIV-1 RNase H activity by compounds like this compound using a radiolabeled RNA:DNA substrate.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
RNA oligonucleotide (e.g., 5'-CCCCCUCUCAAAAACAGGAGCAGAAAGACAAG-3')
-
DNA oligonucleotide complementary to the RNA, with a 5'-biotin tag (e.g., 5'-biotin-GTCTTTCTGCTCCTGTTTTTGAGAGGGGG-3')
-
[γ-³²P]ATP
-
T4 Polynucleotide Kinase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000
-
This compound or other test inhibitors dissolved in DMSO
-
Quenching Solution: 50 mM EDTA in formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Substrate Preparation:
-
Radiolabel the 5' end of the RNA oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.
-
Purify the labeled RNA.
-
Anneal the ³²P-labeled RNA to the complementary biotinylated DNA oligonucleotide in a 1:1.2 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and the RNA:DNA hybrid substrate (final concentration, e.g., 13 nM).
-
Add serial dilutions of this compound or the test compound to the reaction mixture. Include a "no inhibitor" control with DMSO alone.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding HIV-1 RT to a final concentration of, for example, 2.0 nM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding an equal volume of quenching solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel to separate the cleavage products from the full-length RNA.
-
Visualize the radioactive bands using a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the cleaved products and the full-length RNA.
-
Calculate the percentage of RNase H activity for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
HIV-1 Polymerase Activity Assay
This assay is crucial to determine the specificity of the inhibitor for the RNase H domain versus the polymerase domain of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
RNA or DNA template
-
DNA primer labeled at the 5' end with ³²P
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Polymerase Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl₂
-
This compound or other test inhibitors
-
Known polymerase inhibitor (e.g., Nevirapine or AZT-TP) as a positive control
-
Quenching Solution: 50 mM EDTA in formamide loading buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Substrate Preparation:
-
Anneal the ³²P-labeled DNA primer to the RNA or DNA template.
-
-
Reaction Setup:
-
In a reaction tube, combine the polymerase assay buffer, the template-primer hybrid, and the dNTP mix.
-
Add the test compound (e.g., this compound at a high concentration, such as 20 µM), the positive control inhibitor, or a vehicle control (DMSO).
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding HIV-1 RT.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 5, 10, 20 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction for each time point by adding the quenching solution.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis and phosphorimaging to visualize the extended primer products.
-
-
Data Analysis:
-
Compare the extent of primer extension in the presence of this compound to the no-inhibitor control and the positive control. Significant inhibition should only be observed with the known polymerase inhibitor.
-
Order-of-Addition Experiment
This experiment helps to elucidate the mechanism of inhibition by determining if the inhibitor binds to the free enzyme or the enzyme-substrate complex.
Procedure:
This experiment involves three conditions:
-
Condition A (Inhibitor first): Pre-incubate HIV-1 RT with this compound, then add the RNA:DNA substrate to start the reaction.
-
Condition B (Substrate first): Pre-incubate HIV-1 RT with the RNA:DNA substrate, then add this compound.
-
Condition C (Simultaneous addition): Add HIV-1 RT, this compound, and the RNA:DNA substrate at the same time.
The subsequent steps of incubation, quenching, and analysis are the same as in the standard RNase H activity assay. A more potent inhibition in Condition A suggests that the inhibitor binds preferentially to the free enzyme.
Experimental Workflow and Signaling Pathway Diagrams
Figure 2. A typical experimental workflow for evaluating a novel HIV-1 RNase H inhibitor.
Figure 3. The logical relationship of this compound's action within the HIV-1 replication cycle.
References
- 1. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK5750
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the supplier, purchasing, and application of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase.
Product Information and Purchasing
This compound is a 1-hydroxy-pyridopyrimidinone analog that selectively inhibits the RNase H activity of HIV-1 reverse transcriptase (RT).[1][2][3] It is a valuable tool for studying the role of RNase H in HIV-1 replication and for the development of novel antiretroviral therapies.
Supplier and Purchasing Information:
| Supplier | Catalog Number | Purity | Availability | Contact Information |
| MedChemExpress | HY-116454 | ≥98% | In stock (check website for current status) | --INVALID-LINK-- |
| InvivoChem | V21890 | ≥98% | In stock (check website for current status) | --INVALID-LINK-- |
| Tebubio | T24113 | Not specified | In stock (check website for current status) | --INVALID-LINK-- |
| MedKoo Biosciences | 563048 | >98% | Custom synthesis, MOQ 1 gram | --INVALID-LINK-- |
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 1312345-89-3[2][4] |
| Molecular Formula | C₁₆H₁₂N₄O₂S |
| Molecular Weight | 324.35 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
Mechanism of Action and Signaling Pathway
This compound is a highly specific inhibitor of the RNase H activity of HIV-1 reverse transcriptase, with a reported IC₅₀ of 0.33 µM. It acts by binding to the RNase H active site in a magnesium-dependent manner. This binding prevents the enzyme from degrading the RNA strand of RNA:DNA hybrids during reverse transcription, a critical step for the synthesis of double-stranded viral DNA. Notably, this compound does not inhibit the DNA polymerase activity of HIV-1 RT or the activity of E. coli RNase H, demonstrating its high specificity.
HIV-1 Reverse Transcription and Site of this compound Inhibition:
Caption: Inhibition of HIV-1 RNase H by this compound during reverse transcription.
Experimental Protocols
A. In Vitro HIV-1 RNase H Inhibition Assay
This protocol is adapted from the methods described by Beilhartz et al. (2014) to determine the inhibitory activity of this compound on the RNase H activity of HIV-1 reverse transcriptase.
Materials:
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Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
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Fluorescently labeled RNA:DNA hybrid substrate
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
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This compound stock solution (in DMSO)
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DMSO (for control)
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96-well black microplates
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of this compound in assay buffer. The final concentration may range from 0.01 µM to 100 µM. Include a DMSO-only control.
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In a 96-well plate, add 10 µL of each this compound dilution or DMSO control.
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Add 70 µL of assay buffer containing the RNA:DNA hybrid substrate to each well.
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Initiate the reaction by adding 20 µL of pre-diluted HIV-1 RT to each well.
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Incubate the plate at 37°C for 60 minutes, protected from light.
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Stop the reaction by adding 10 µL of 0.5 M EDTA.
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Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
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Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
B. General Workflow for Evaluating this compound Activity
Caption: General experimental workflow for the evaluation of this compound.
Safety and Handling
General Precautions:
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This compound is for research use only and not for human or veterinary use.
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Handle with care, avoiding contact with skin and eyes.
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Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Use in a well-ventilated area.
Storage and Stability:
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Store the solid compound at -20°C for long-term storage.
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Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
Troubleshooting & Optimization
GSK5750 experimental variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK5750, a potent and specific inhibitor of HIV-1 reverse transcriptase ribonuclease H.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound inhibits the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase.[1] It binds to the RNase H active site through a metal ion chelation mechanism.[1]
Q2: What is the reported IC50 value for this compound?
A2: The reported IC50 value for this compound is 0.33 μM.[1] However, experimental values may vary depending on assay conditions.
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months.[2] For short-term storage, 4°C for up to 2 years for the powder and -20°C for up to 1 month in solvent is recommended.
Q4: Is this compound soluble in aqueous buffers?
A4: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as DMSO. For in vivo studies, formulations with PEG300, Tween 80, or corn oil may be necessary.
Troubleshooting Guide
Issue 1: High Variability in IC50 Determination
You may observe significant well-to-well or day-to-day variability in your IC50 measurements for this compound.
Possible Causes and Solutions:
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Suboptimal Metal Ion Concentration: this compound's mechanism involves metal ion chelation. Variations in the concentration of divalent cations (e.g., Mg²⁺, Mn²⁺) in your assay buffer can significantly impact its inhibitory activity.
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Recommendation: Ensure consistent and optimal divalent cation concentrations in your assay buffer across all experiments. We recommend titrating the metal ion concentration to determine the optimal level for your specific assay conditions.
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Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate in your assay medium, leading to inconsistent effective concentrations.
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Recommendation: Visually inspect your assay plates for any signs of precipitation. Consider including a surfactant like Tween-20 (at a final concentration of 0.01-0.05%) in your assay buffer to improve solubility.
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Assay Signal Instability: The readout of your assay may be unstable over the incubation period.
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Recommendation: Perform a time-course experiment to determine the optimal incubation time for a stable and robust assay signal.
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| Parameter | Recommended Condition | Rationale |
| Divalent Cation | 5-10 mM MgCl₂ | Optimal for RNase H activity and this compound binding. |
| DMSO Concentration | < 0.5% | Minimizes solvent effects on enzyme activity. |
| Incubation Time | 30-60 minutes | Provides sufficient time for inhibitor binding without signal degradation. |
| Assay Temperature | 37°C | Optimal temperature for HIV-1 reverse transcriptase activity. |
Issue 2: Apparent Loss of Potency Over Time
You may notice a decrease in the inhibitory activity of your this compound stock solution over time.
Possible Causes and Solutions:
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Improper Storage: this compound solutions may degrade if not stored correctly.
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Recommendation: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use.
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Adsorption to Plastics: Like many small molecules, this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your assays.
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Recommendation: Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also help.
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Issue 3: Potential Off-Target Effects Observed
You are observing cellular effects that are inconsistent with the known activity of this compound against HIV-1 reverse transcriptase.
Possible Causes and Solutions:
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High Compound Concentration: At high concentrations, small molecules can exhibit off-target effects.
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Recommendation: Use the lowest effective concentration of this compound in your experiments. We recommend performing a dose-response curve to identify the optimal concentration range.
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Interaction with Other Metalloproteins: Due to its metal-chelating properties, this compound could potentially interact with other metalloproteins in your experimental system.
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Recommendation: To investigate this, consider using a structurally related but inactive control compound. Additionally, bioinformatics tools can be used to predict potential off-target interactions.
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Experimental Protocols
RNase H Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase RNase H.
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Prepare Reagents:
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
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Enzyme: Recombinant HIV-1 Reverse Transcriptase.
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Substrate: A hybrid RNA/DNA substrate with a fluorescent reporter and quencher.
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This compound Stock Solution: 10 mM in 100% DMSO.
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Assay Procedure:
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Prepare a serial dilution of this compound in the assay buffer.
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In a 96-well plate, add 5 µL of the diluted this compound or control (DMSO).
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Add 10 µL of the enzyme solution to each well.
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Incubate for 15 minutes at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding 5 µL of the substrate solution.
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Monitor the increase in fluorescence over time using a plate reader.
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Data Analysis:
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Calculate the initial reaction rates for each concentration of this compound.
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Plot the reaction rates against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
References
Technical Support Center: Optimizing GSK5750 Inhibitor Concentration
Welcome to the technical support center for the GSK5750 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. It functions through a metal-ion chelation mechanism at the RNase H active site, which is crucial for the degradation of the RNA strand in RNA:DNA hybrids during reverse transcription. This inhibition disrupts the viral replication cycle.
Q2: What is the in vitro IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against the isolated HIV-1 reverse transcriptase ribonuclease H enzyme is 0.33 µM. It is important to note that the effective concentration in a cell-based assay (EC50) may differ.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration.
Q4: What is a typical starting concentration range for cell-based assays?
A4: For a new compound like this compound in a cell-based assay, it is advisable to perform a dose-response experiment over a broad concentration range to determine the optimal working concentration. A suggested starting range is from 0.1 µM to 50 µM. This range should allow for the determination of the 50% effective concentration (EC50) for inhibiting HIV-1 replication and the 50% cytotoxic concentration (CC50) for assessing cell viability.
Q5: What is the maximum recommended final DMSO concentration in cell culture?
A5: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.
Data Presentation
Table 1: this compound Inhibitor Properties
| Property | Value |
| Target | HIV-1 Reverse Transcriptase Ribonuclease H |
| In Vitro IC50 | 0.33 µM |
| Solubility | Soluble in DMSO |
| Storage | Stock solutions at -20°C or -80°C |
Table 2: User-Determined Experimental Parameters
| Parameter | Recommended Starting Range | User's Optimal Value |
| Working Concentration (EC50) | 0.1 µM - 50 µM | To be determined by user |
| Cytotoxic Concentration (CC50) | 0.1 µM - 50 µM | To be determined by user |
| Incubation Time | 24, 48, 72 hours | To be determined by user |
| Final DMSO Concentration | ≤ 0.5% | To be determined by user |
Experimental Protocols
Protocol 1: Determination of EC50 in an HIV-1 Infectivity Assay (General Protocol)
This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound using a cell-based HIV-1 infectivity assay with a reporter virus (e.g., luciferase or GFP).
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Cell Seeding: Seed target cells (e.g., TZM-bl or Jurkat) into a 96-well plate at a density that will not lead to over-confluence during the assay period. Allow cells to adhere overnight if applicable.
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Compound Dilution: Prepare a serial dilution of the this compound DMSO stock solution in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Remember to prepare a vehicle control with the same final DMSO concentration.
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Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Pre-incubate the cells with the compound for 1-2 hours at 37°C.
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Infection: Add a pre-titered amount of HIV-1 reporter virus to each well.
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Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Readout: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence) according to the manufacturer's instructions for your specific reporter system.
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Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Determination of CC50 in a Cell Viability Assay
This protocol outlines a general method for determining the 50% cytotoxic concentration (CC50) of this compound.
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Cell Seeding: Seed the same target cells used in the infectivity assay into a 96-well plate at the same density.
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Compound Addition: Prepare the same serial dilutions of this compound in a cell culture medium as for the EC50 determination, including a vehicle control. Add the compound dilutions to the cells.
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Incubation: Incubate the plates for the same duration as the infectivity assay (e.g., 48-72 hours).
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Viability Assessment: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's protocol.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the CC50 value.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed at any concentration. | - Concentration range is too low.- Compound is not cell-permeable.- Incubation time is too short.- Incorrect assay setup. | - Test a higher concentration range (e.g., up to 100 µM).- Unfortunately, poor cell permeability is a known issue for some RNase H inhibitors.- Increase the incubation time (e.g., 72 hours).- Verify the functionality of your viral stock and reporter system with a known inhibitor. |
| High cytotoxicity observed even at low concentrations. | - The compound is inherently toxic to the cell line.- Final DMSO concentration is too high. | - Determine the CC50 and calculate the selectivity index (SI = CC50/EC50). A low SI indicates a narrow therapeutic window.- Ensure the final DMSO concentration is ≤ 0.5%. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors during compound or virus addition.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium. |
| Precipitation of the compound in the culture medium. | - The concentration of this compound exceeds its solubility in the aqueous medium. | - Visually inspect the wells for any precipitate after adding the compound.- If precipitation occurs, prepare fresh dilutions and ensure the final DMSO concentration is sufficient to maintain solubility without being toxic. |
Mandatory Visualizations
Caption: Signaling pathway of HIV-1 reverse transcription and the inhibitory action of this compound.
Caption: Experimental workflow for determining the EC50 and CC50 of this compound.
Caption: Troubleshooting flowchart for common experimental issues with this compound.
GSK5750 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with GSK5750, a potent HIV-1 reverse transcriptase ribonuclease H inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and potent inhibitor of the HIV-1 reverse transcriptase ribonuclease H (RNase H) activity, with an IC50 value of 0.33 μM.[1] Its mechanism of action involves binding to the RNase H active site through a metal ion chelation mechanism. This prevents the enzyme from cleaving the RNA strand of RNA/DNA hybrids during reverse transcription, a critical step in the HIV-1 replication cycle.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, various formulations have been used, including co-solvents and suspending agents like PEG400, Carboxymethyl cellulose, and Tween 80.
Q3: I am observing precipitation of this compound in my aqueous-based in vitro assay. What could be the cause and how can I resolve it?
A3: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This can be due to several factors:
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High final concentration of the compound: The concentration of this compound in your final assay buffer may exceed its aqueous solubility limit.
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Insufficient organic solvent: The percentage of the organic solvent (e.g., DMSO) used to prepare the stock solution may be too low in the final assay volume to maintain solubility.
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pH of the buffer: The solubility of a compound can be pH-dependent.
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Temperature: Temperature can affect solubility.
To resolve this, you can try the following:
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Lower the final concentration of this compound in your assay.
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Increase the percentage of the co-solvent in the final assay medium, ensuring it is not toxic to your cells or interferes with the assay.
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Test the solubility of this compound in a range of buffers with different pH values to find the optimal condition.
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Gently warm the solution or use sonication to aid dissolution, but be cautious about the compound's stability at higher temperatures.
Q4: What is the recommended storage condition for this compound?
A4: this compound powder is typically stored at -20°C for long-term storage. Stock solutions in an organic solvent like DMSO should be stored at -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible experimental results. | 1. Incomplete dissolution of this compound. 2. Precipitation of the compound during the experiment. 3. Degradation of the compound due to improper storage or handling. | 1. Ensure complete dissolution of the stock solution. Use sonication if necessary. 2. Check for any visible precipitate in your assay wells. If precipitation is observed, refer to the solutions in FAQ Q3. 3. Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles. |
| Low or no activity of this compound in the assay. | 1. Incorrect concentration of the compound. 2. The compound has degraded. 3. The assay conditions are not optimal for the compound's activity. | 1. Verify the concentration of your stock solution. 2. Use a fresh batch of the compound or a newly prepared stock solution. 3. Optimize assay parameters such as pH, temperature, and incubation time. |
| Cell toxicity observed at the effective concentration. | 1. The solvent (e.g., DMSO) concentration is too high. 2. This compound itself is toxic to the cells at the tested concentration. | 1. Ensure the final solvent concentration is below the toxic level for your cell line (typically <0.5% for DMSO). Include a vehicle control in your experiment. 2. Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound. |
Data Presentation
| Solvent/Formulation | Solubility (mg/mL) | Molar Equivalent (mM) | Appearance |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.25 | ≥ 2.37 | Clear solution |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 1.25 | 2.37 | Suspended solution; Need ultrasonic |
| 10% DMSO >> 90% corn oil | ≥ 1.25 | ≥ 2.37 | Clear solution |
| 5% DMSO >> 95% (20% SBE-β-CD in saline) | ≥ 0.82 | ≥ 1.56 | Clear solution |
| 50% PEG300 >> 50% saline | 10 | 18.99 | Suspended solution; Need ultrasonic |
Data is for GSK126 and sourced from a product data sheet.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass of this compound:
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The molecular weight of this compound is 324.35 g/mol .
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To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (g) = 0.010 mol/L * 0.001 L * 324.35 g/mol = 0.0032435 g = 3.24 mg
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-
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Weighing this compound:
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Carefully weigh out 3.24 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Dissolving this compound:
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Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
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Vortex the tube for 1-2 minutes until the this compound is completely dissolved.
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If the compound does not fully dissolve, sonicate the tube for a few minutes in a water bath sonicator.
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-
Storage:
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage.
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Protocol 2: General Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer.
Materials:
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This compound stock solution in DMSO (e.g., 10 mM)
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Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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96-well microplate (UV-transparent for UV detection)
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Plate shaker
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Plate reader (with UV-Vis capabilities) or nephelometer
Procedure:
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Prepare a serial dilution of the this compound stock solution in DMSO.
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Dispense the aqueous buffer into the wells of the 96-well plate.
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Add a small volume (e.g., 1-2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%).
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Seal the plate and shake it at room temperature for a specified period (e.g., 1-2 hours).
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Measure the turbidity or precipitation. This can be done by:
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Nephelometry: Measure the light scattering at a specific wavelength. An increase in scattering indicates precipitation.
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UV-Vis Spectroscopy: Measure the absorbance at the λmax of this compound. A decrease in the apparent absorbance at higher concentrations can indicate precipitation.
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Determine the kinetic solubility. The highest concentration of the compound that does not show significant precipitation is considered the kinetic solubility under the tested conditions.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of HIV-1 RNase H.
Experimental Workflow for Solubility Assessment
Caption: General workflow for kinetic solubility determination.
References
Technical Support Center: Investigating Off-Target Effects of GSK5750
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of GSK5750. The content is designed to address specific issues that may arise during experimentation and to guide users through a systematic approach to identify and validate off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is documented as a novel and potent inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase.[1][2] Its primary mechanism of action is to disrupt this enzymatic activity, which is crucial for viral replication.
Q2: I'm observing a phenotype in my experiments that is inconsistent with the known function of HIV-1 reverse transcriptase RNase H. Could this be an off-target effect of this compound?
It is plausible that an unexpected phenotype is due to off-target effects. Small molecule inhibitors can sometimes bind to and modulate the activity of proteins other than their intended target, leading to unforeseen biological consequences.[3] To investigate this, a systematic approach starting with dose-response experiments and followed by broader profiling is recommended.
Q3: What are the initial steps to determine if my observed phenotype is a result of an off-target effect?
The initial step is to perform a careful dose-response study.[4] This will help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target activity, which might suggest an off-target interaction.[4] Additionally, using a structurally similar but inactive control compound can help differentiate on-target from off-target effects.
Q4: What are the standard methods to identify potential off-target interactions of a small molecule inhibitor like this compound?
Several methods can be employed to identify off-target interactions:
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In Vitro Kinase Profiling: Screening the compound against a large panel of kinases is a common approach, as kinases are frequent off-targets for small molecule inhibitors due to structural similarities in their ATP-binding pockets.
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Cell-Based Assays: These assays measure the compound's effect on various cellular signaling pathways.
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Proteomics Approaches: Techniques like chemical proteomics can identify direct protein binders of the compound in a cellular context.
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In Silico Analysis: Computational methods such as molecular docking can predict potential off-target binding based on the compound's structure.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at High Concentrations of this compound
Symptoms: You observe significant cell death or reduced viability in your cell cultures at this compound concentrations that are much higher than the reported IC50 for its primary target.
Troubleshooting Steps:
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Confirm On-Target Potency: First, establish the IC50 of this compound for its intended target (HIV-1 RNase H) in your specific assay system.
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Dose-Response Curve for Toxicity: Generate a dose-response curve for the observed toxicity using cell viability assays (e.g., MTT, trypan blue exclusion).
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Compare Potencies: Compare the IC50 for on-target activity with the concentration at which toxicity is observed. A large difference suggests a potential off-target effect.
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Broad-Spectrum Profiling: If an off-target effect is suspected, consider a broad-spectrum off-target screen, such as a comprehensive kinase panel, to identify potential unintended targets.
Issue 2: Activation of an Unanticipated Signaling Pathway
Symptoms: Treatment with this compound leads to the phosphorylation or activation of proteins in a signaling pathway unrelated to its known target. For example, you observe increased phosphorylation of ERK or AKT.
Troubleshooting Steps:
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Validate Pathway Activation: Confirm the activation of the unexpected pathway using multiple methods, such as Western blotting for key phosphorylated proteins or reporter assays.
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Kinome Profiling: Since many signaling pathways are regulated by kinases, a kinome scan is a logical next step to identify any off-target kinases that might be activated or inhibited by this compound.
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Direct Target Engagement Assays: Once potential off-target kinases are identified from the screen, validate direct binding and inhibition in biochemical assays.
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Cellular Target Validation: Use techniques like cellular thermal shift assays (CETSA) or targeted knockdown (e.g., siRNA, CRISPR) of the suspected off-target to confirm its role in the observed phenotype.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents hypothetical data from a kinome scan, illustrating how to display selectivity data. A lower percentage of control indicates stronger inhibition.
| Kinase Target | Percentage of Control @ 1 µM this compound |
| Primary Target (Control) | N/A (Non-kinase) |
| Off-Target Kinase A (e.g., GSK3β) | 15% |
| Off-Target Kinase B (e.g., ERK5) | 25% |
| Off-Target Kinase C | 85% |
| Off-Target Kinase D | 92% |
Table 2: On-Target vs. Off-Target Potency
This table provides a template for comparing the potency of this compound against its primary target and a hypothetical off-target identified from a kinase screen.
| Target | IC50 (nM) |
| HIV-1 RNase H (On-Target) | 50 |
| GSK3β (Hypothetical Off-Target) | 750 |
| ERK5 (Hypothetical Off-Target) | 1200 |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling (KINOMEscan™)
This protocol outlines the general steps for performing a competitive binding assay to quantify the interactions between this compound and a large panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Assay Principle: The assay is based on a competitive binding format where this compound is tested for its ability to displace a ligand from the active site of a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is quantified by qPCR of the DNA tag.
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Experimental Procedure:
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A panel of recombinant human kinases is used.
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Each kinase is incubated with the test compound (this compound) at a fixed concentration (e.g., 1 µM).
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A proprietary, immobilized ligand is added to the reaction.
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The amount of kinase bound to the immobilized ligand is measured.
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Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
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Data Analysis: Identify kinases that show significant inhibition (e.g., >80% reduction in binding compared to control). These are considered potential off-target hits.
Protocol 2: Cellular Western Blot for Signaling Pathway Analysis
This protocol describes how to assess the effect of this compound on the phosphorylation status of key signaling proteins within a cell.
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Cell Culture and Treatment:
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Plate cells at an appropriate density and allow them to adhere overnight.
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Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-GSK3β, GSK3β, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for investigating suspected off-target effects.
Caption: Potential off-target modulation of GSK3 and ERK signaling.
References
- 1. This compound | GSK-5750 | HIV-1 reverse transcriptase ribonuclease H inhibitor | CAS# 1312345-89-3 | InvivoChem [invivochem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Preventing GSK5750 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of GSK5750 during experimental procedures. The information is based on publicly available data and general principles of chemical stability for compounds with similar structural features.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] Stock solutions should be prepared in anhydrous, high-purity DMSO. For storage, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to six months).[2] When thawing an aliquot for use, allow it to come to room temperature slowly and ensure it is fully dissolved before use.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not publicly available, the presence of multiple aromatic and heteroaromatic rings in this compound's structure suggests a potential for photodegradation. It is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions has not been extensively reported. However, compounds with similar functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to prepare fresh dilutions in your aqueous experimental buffer immediately before use and to avoid prolonged storage in aqueous media.
Q5: Can I expect degradation of this compound during my experiments?
A5: Degradation is possible, especially under harsh conditions such as high temperatures, extreme pH, prolonged exposure to light, or the presence of strong oxidizing agents. Following the recommended handling and storage procedures will minimize this risk. If you observe a loss of compound activity or the appearance of unexpected peaks in analytical runs, degradation should be considered as a potential cause.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in an assay | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Degradation in aqueous buffer: Instability in the experimental buffer over the duration of the assay. 3. Photodegradation: Exposure of the compound to light during handling or incubation. | 1. Use a fresh aliquot of the stock solution. Ensure stock solutions are stored at -80°C for long-term stability. 2. Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. Perform a time-course experiment to assess stability in your specific buffer if necessary. 3. Protect all solutions containing this compound from light. Conduct experiments in a darkened room or use light-blocking plates/tubes. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | 1. Oxidative degradation: The thioether in the benzothiophene ring may have oxidized to a sulfoxide or sulfone. 2. Hydrolytic degradation: The pyridopyrimidinone ring may have undergone hydrolysis. 3. Solvent-related degradation: Impurities in the solvent or reaction with the solvent (e.g., DMSO). | 1. Degas all solvents and buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant like BHT if compatible with your assay. 2. Ensure the pH of your solutions is within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Avoid prolonged incubation at extreme pH. 3. Use high-purity, anhydrous solvents. If using DMSO, use a fresh bottle and avoid prolonged storage of solutions at room temperature. |
| Precipitation of this compound in aqueous buffer | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. Change in compound properties due to degradation: Degradation products may be less soluble. | 1. Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but does not interfere with the assay. A final DMSO concentration of <1% is generally well-tolerated in biological assays. 2. Investigate for degradation using an analytical technique like LC-MS and follow the recommendations to prevent degradation. |
Summary of this compound Stability and Storage
| Form | Solvent | Storage Temperature | Duration | Light/Moisture Protection |
| Solid Powder | N/A | 0-4°C | Short-term (days to weeks) | Store in a dry, dark place.[1] |
| Solid Powder | N/A | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Protect from light and moisture. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Protect from light and moisture. |
Experimental Protocols
In Vitro HIV-1 RNase H Inhibition Assay
This protocol describes a typical fluorescence-based assay to measure the inhibition of HIV-1 RNase H activity by this compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled RNA/DNA hybrid substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
384-well black assay plates
-
Plate reader with fluorescence capabilities
Methodology:
-
Compound Preparation:
-
Thaw a single-use aliquot of 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 µM).
-
Crucial Stability Note: Perform dilutions immediately before use. Do not store intermediate dilutions in DMSO for extended periods at room temperature.
-
-
Assay Reaction:
-
Add 2 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add 40 µL of assay buffer containing the RNA/DNA hybrid substrate to all wells.
-
Crucial Stability Note: Protect the plate from light from this point onwards to prevent photodegradation of this compound and the fluorescent substrate.
-
Initiate the reaction by adding 10 µL of assay buffer containing the HIV-1 RT enzyme to all wells except the negative controls (add buffer without enzyme to these).
-
The final reaction volume is 52 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes.
-
Crucial Stability Note: Avoid higher temperatures or longer incubation times unless necessary, as this could increase the rate of compound degradation in the aqueous buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Experimental workflow with stability checkpoints.
References
Interpreting unexpected results with GSK5750
Welcome to the technical support center for GSK5750. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent HIV-1 reverse transcriptase ribonuclease H (RNase H) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a specific and potent inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT).[1] It functions as an active site inhibitor through a metal ion chelation mechanism, binding to the two essential Mg²⁺ ions in the RNase H active site.[1][2] This inhibition is specific to the RNase H function; the DNA polymerase activity of RT is not affected.[3] A key characteristic of this compound is its slow dissociation from the enzyme, which contributes to its inhibitory potency.[3]
Q2: I'm observing lower-than-expected inhibition of HIV-1 replication in my cellular assay. What are the possible causes?
Several factors could contribute to reduced efficacy in a cell-based assay compared to in vitro enzymatic assays. Here are some common reasons:
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Inhibitor Binding to Pre-formed Enzyme-Substrate Complexes: The binding of this compound to the RNase H active site is severely compromised when the enzyme is already bound to its nucleic acid substrate. In a cellular environment where active reverse transcription is occurring, a significant portion of the target enzyme may be in this substrate-bound state, reducing the apparent potency of the inhibitor.
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Divalent Cation Concentration: this compound's binding is dependent on the presence of Mg²⁺ ions. Variations in the concentration of divalent cations in your cell culture medium or lysis buffers compared to the optimal conditions for the inhibitor could alter its effectiveness.
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Inhibitor Stability and Solubility: Like many small molecules, this compound's stability in aqueous cell culture media at 37°C may be limited. It is recommended to prepare fresh working solutions for each experiment. Precipitation of the compound at the working concentration can also reduce its effective concentration.
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Cell Permeability: While many small molecule inhibitors are designed to be cell-permeable, issues with cellular uptake can lead to lower intracellular concentrations and reduced activity.
Q3: My results with this compound are inconsistent between experiments. What could be causing this variability?
Inconsistent results can be frustrating. Here are a few areas to investigate:
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Preparation of this compound: Ensure consistent preparation of your this compound stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution. When diluting into aqueous media, add the DMSO stock dropwise while mixing to prevent precipitation.
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Cell Culture Conditions: Maintain consistent cell density, passage number, and overall cell health, as these can influence viral replication kinetics and the susceptibility to inhibitors.
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Timing of Inhibitor Addition: The observation that this compound binds more effectively to the free enzyme suggests that the timing of its addition relative to infection could be critical. Pre-incubating cells with the inhibitor before infection may yield more consistent results than adding it post-infection.
Q4: Could this compound have off-target effects in my cells?
While this compound is reported to be a specific inhibitor of HIV-1 RNase H and does not inhibit E. coli RNase H, the possibility of off-target effects should always be considered, especially at higher concentrations.
-
Metal Chelation: As this compound functions by chelating divalent metal cations, it could potentially interact with other metalloenzymes within the cell. This could lead to unexpected cellular phenotypes.
-
Pyridopyrimidinone Scaffold: While this compound itself has not been extensively profiled for off-target effects, other compounds with a pyridopyrimidinone structure have been shown to interact with a range of cellular targets, including kinases.
It is advisable to include appropriate controls, such as a mock-infected group treated with this compound, to assess any potential cytotoxicity or off-target effects on the host cells.
Troubleshooting Guides
Issue 1: Low Potency or Efficacy in a Cellular HIV-1 Replication Assay
This is a common challenge when transitioning from enzymatic to cellular assays. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low this compound potency.
Quantitative Data Summary: Hypothetical Troubleshooting Experiment
| Experimental Condition | This compound IC50 (µM) | Fold Change vs. Control |
| Control (Post-infection addition) | 5.2 | 1.0 |
| Pre-incubation (2 hours prior to infection) | 1.8 | 0.35 |
| Increased Mg²⁺ (10 mM) | 4.5 | 0.87 |
| Fresh vs. Aged Working Solution (24h at 37°C) | 1.9 vs 8.5 | 0.37 vs 1.63 |
Issue 2: High Variability in Experimental Replicates
High variability can mask the true effect of the inhibitor. This decision tree can help pinpoint the source of the inconsistency.
Caption: Decision tree for addressing high experimental variability.
Experimental Protocols
Protocol: Single-Cycle HIV-1 Infection Assay with this compound
This protocol is a general guideline for assessing the inhibitory activity of this compound in a cell-based, single-cycle HIV-1 infection assay using a luciferase reporter virus.
1. Materials:
-
HEK293T cells
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TZM-bl cells (or other suitable reporter cell line)
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HIV-1 packaging and reporter plasmids (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
This compound (dissolved in DMSO to a 10 mM stock)
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Luciferase assay reagent
-
96-well cell culture plates
2. Experimental Workflow:
Caption: Workflow for a single-cycle HIV-1 infection assay.
3. Detailed Steps:
-
Virus Production:
-
On Day 1, seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
On Day 2, transfect the cells with HIV-1 packaging and luciferase reporter plasmids according to the manufacturer's protocol for your transfection reagent.
-
-
Cell Seeding for Infection:
-
On Day 2, seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well.
-
-
Infection:
-
On Day 3 (48 hours post-transfection), harvest the supernatant from the HEK293T cells, centrifuge to pellet debris, and filter through a 0.45 µm filter.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the TZM-bl cells and add the this compound dilutions. Incubate for 2 hours at 37°C.
-
Add the viral supernatant to the wells. Include a "no virus" control and a "no inhibitor" control.
-
-
Readout:
-
On Day 5 (48 hours post-infection), remove the medium from the wells.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay system.
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Calculate the IC50 value by plotting the normalized luciferase activity against the log of the this compound concentration.
-
References
Technical Support Center: Improving GSK5750 Efficacy in Cell Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK5750, a selective inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). Our goal is to help you optimize your experiments and overcome common challenges to improve the efficacy of this compound in cell models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 1-hydroxy-pyridopyrimidinone analog that selectively inhibits the RNase H activity of HIV-1 reverse transcriptase (RT). It acts as an active site inhibitor by chelating the two magnesium ions essential for the catalytic activity of the RNase H domain. This inhibition prevents the degradation of the RNA strand in RNA:DNA hybrids during reverse transcription, a critical step in the HIV-1 replication cycle. Notably, this compound does not significantly inhibit the polymerase activity of RT, making it a specific inhibitor of the RNase H function.
Q2: In which cell lines can I test the antiviral activity of this compound?
A2: The antiviral activity of this compound can be evaluated in various human T-cell lines that are susceptible to HIV-1 infection, such as MT-4, SupT1, H9, and Molt4 cells. Primary cells, like peripheral blood mononuclear cells (PBMCs), can also be used and may provide more clinically relevant data. The choice of cell line can impact the apparent potency of the drug, so it is important to select a model that is appropriate for your research question.
Q3: What is the expected potency of this compound in cell-based assays?
A3: While the biochemical IC50 of this compound against the purified HIV-1 RNase H enzyme is in the nanomolar range, the effective concentration in cell-based assays (EC50) is expected to be higher. For a similar N-acylhydrazone derivative targeting the RNase H function, an EC50 value of 10 µM has been reported in MT-4 cells.[1] The potency in your specific assay will depend on various factors, including the cell line, virus strain, and assay conditions.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally below 0.5%). For optimal stability, prepare fresh working solutions of this compound in cell culture medium for each experiment. If short-term storage of media containing the compound is necessary, it should be kept at 2-8°C and protected from light. Long-term storage of this compound in aqueous media at 37°C is generally not recommended without a prior stability assessment.[2]
Troubleshooting Guides
Issue 1: Lower-than-Expected Antiviral Activity
Possible Causes:
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Suboptimal Compound Concentration: The concentration range of this compound may not be appropriate for the cell line and virus strain used.
-
Compound Instability or Insolubility: this compound may be degrading or precipitating in the cell culture medium.
-
High Multiplicity of Infection (MOI): A high virus input can overwhelm the inhibitory effect of the compound.
-
Cell Line Specific Factors: The cell line used may have intrinsic properties that reduce the apparent potency of the drug.
-
Assay Readout Sensitivity: The method used to quantify viral replication may not be sensitive enough to detect partial inhibition.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range and calculate the EC50.
-
Ensure Compound Integrity:
-
Prepare fresh working solutions of this compound for each experiment.
-
When diluting the DMSO stock in aqueous media, add it dropwise while vortexing to prevent precipitation.[2]
-
Visually inspect the media for any signs of precipitation.
-
-
Optimize MOI: Titrate the virus stock and use a lower MOI in your antiviral assays. This will ensure that the level of viral replication is within the dynamic range of inhibition by this compound.
-
Consider Different Cell Lines: Test the efficacy of this compound in multiple permissive cell lines (e.g., MT-4, CEM-SS, PM1) and in primary cells (PBMCs) to assess cell-type-specific effects.
-
Select a Sensitive Readout: Utilize a highly sensitive method to measure viral replication, such as a p24 ELISA, a reverse transcriptase activity assay, or a reporter virus system.
Issue 2: High Cytotoxicity Observed
Possible Causes:
-
Compound Concentration is Too High: The concentrations of this compound being used may be toxic to the cells.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound or the solvent.
-
Off-Target Effects: this compound may have off-target effects that lead to cell death.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) with a range of this compound concentrations in uninfected cells to determine the CC50. This will help you identify a non-toxic working concentration range for your antiviral assays.
-
Control for Solvent Cytotoxicity: Ensure the final concentration of the solvent in your cell culture is below the level that causes toxicity. Include a "vehicle control" (cells treated with the solvent alone) in all experiments.
-
Test in Different Cell Lines: Assess the cytotoxicity of this compound in multiple cell lines to identify a model with a better therapeutic window (the ratio of CC50 to EC50).
-
Investigate Off-Target Effects: If significant cytotoxicity is observed at concentrations where antiviral activity is expected, further investigation into potential off-target effects may be necessary.
Issue 3: Emergence of Drug Resistance
Possible Causes:
-
Prolonged Culture with Suboptimal Drug Concentrations: Culturing HIV-1 in the presence of low concentrations of this compound can select for resistant viral variants.
-
Pre-existing Resistant Variants: The viral stock used may contain pre-existing mutations that confer resistance to RNase H inhibitors.
Troubleshooting Steps:
-
Sequence the Viral Genome: If resistance is suspected, sequence the reverse transcriptase gene, particularly the RNase H domain, of the resistant virus to identify potential resistance-conferring mutations. Mutations in the RNase H primer grip region have been shown to enhance resistance to some reverse transcriptase inhibitors.[3]
-
Use a Clonal Virus Stock: Whenever possible, use a clonal virus stock derived from a single proviral DNA to minimize the presence of pre-existing resistant variants.
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Consider Combination Therapy: In in vitro studies, combining this compound with other antiretroviral drugs that have different mechanisms of action can help to prevent the emergence of resistance.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| This compound | HIV-1 RNase H | Biochemical | ~400 nM (Kd) | - | Beilhartz et al., 2014 |
| Compound 13 (N-acylhydrazone derivative) | HIV-1 RNase H | Cell-based antiviral | 10.1 µM | MT-4 | [1] |
| Compound 13 (N-acylhydrazone derivative) | HIV-1 RNase H | Biochemical | 6.8 µM | - |
Experimental Protocols
Protocol 1: HIV-1 Replication Assay (p24 ELISA)
This protocol is a common method for quantifying HIV-1 replication in cell culture by measuring the amount of the viral p24 capsid protein in the supernatant.
Materials:
-
Permissive cell line (e.g., MT-4 cells)
-
HIV-1 virus stock of known titer
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available p24 ELISA kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for several days of growth without becoming over-confluent.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-drug control.
-
Infection and Treatment:
-
Add the diluted this compound and control solutions to the appropriate wells.
-
Infect the cells with the HIV-1 virus stock at a pre-determined MOI.
-
Include uninfected control wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired duration (typically 3-7 days).
-
Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
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p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 standards provided in the kit.
-
Determine the concentration of p24 in each supernatant.
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound, a vehicle control, and a no-drug control to the wells. Include wells with medium only for background subtraction.
-
Incubation: Incubate the plate for the same duration as your antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.
-
Visualizations
Caption: Mechanism of this compound inhibition of HIV-1 RNase H.
References
- 1. Targeting HIV-1 RNase H: N’-(2-Hydroxy-benzylidene)-3,4,5-Trihydroxybenzoylhydrazone as Selective Inhibitor Active against NNRTIs-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mutations in Human Immunodeficiency Virus Type 1 RNase H Primer Grip Enhance 3′-Azido-3′-Deoxythymidine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
GSK5750 stability and storage conditions
A Note on Compound Identification: The compound "GSK5750" as specified in the query could not be identified. This guide has been developed for GSK2879552 , a well-documented, selective, and irreversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), which is likely the intended compound of interest.
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of GSK2879552.
Frequently Asked Questions (FAQs)
Q1: How should I store GSK2879552 upon receipt?
A: GSK2879552 is typically shipped as a crystalline solid at room temperature.[1] Upon receipt, it is recommended to store the powder at -20°C for long-term stability.[1][2][3][4]
Q2: What are the recommended storage conditions for GSK2879552 stock solutions?
A: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C: Stable for up to 1 year.
-
-20°C: Stable for up to 1-6 months.
Always seal storage containers tightly and protect them from moisture.
Q3: In which solvents is GSK2879552 soluble?
A: GSK2879552 has varying solubility in common laboratory solvents. It is recommended to use fresh, anhydrous solvents, as hygroscopic DMSO can negatively impact solubility.
-
DMSO: Soluble at concentrations ranging from ≥12.8 mg/mL to 87 mg/mL.
-
Water (dihydrochloride salt): Soluble up to 100 mg/mL.
-
PBS (pH 7.2): Soluble up to 5 mg/mL.
-
DMF: Soluble up to 1 mg/mL.
Q4: I'm having trouble dissolving the compound. What should I do?
A: If you experience difficulty dissolving GSK2879552, particularly at higher concentrations, the following techniques can be employed:
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.
-
Warming: Gently warm the solution to 37°C or up to 60°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitated out of solution after freezing. | The concentration may be too high for the solvent, or the solution was not fully dissolved initially. | Gently warm and vortex/sonicate the solution to redissolve. Consider preparing a lower concentration stock solution or storing it at -80°C instead of -20°C. |
| Inconsistent results in cell-based assays. | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles.2. Incomplete dissolution of the compound. | 1. Prepare fresh aliquots from a new stock solution. Ensure proper storage conditions are met.2. Before use, ensure the compound is fully dissolved. If necessary, warm and sonicate the solution. |
| Low solubility in aqueous media for in vitro assays. | GSK2879552 has limited solubility in aqueous buffers. | Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is compatible with your experimental system and below the threshold for cellular toxicity. |
Stability and Storage Conditions Summary
The stability of GSK2879552 varies depending on whether it is in solid form or in solution.
| Form | Storage Temperature | Reported Stability | Source |
| Powder (Solid) | -20°C | ≥ 4 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months - 1 year | |
| -20°C | 1 - 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of GSK2879552 powder (Molecular Weight: 364.48 g/mol for the free base). For 1 mg of compound, you will need 274.36 µL of DMSO to make a 10 mM solution.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath and gently warm the solution to ensure complete dissolution.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in tightly sealed vials. Store the aliquots at -80°C.
Caption: Workflow for preparing GSK2879552 stock solutions.
Signaling Pathway and Mechanism of Action
GSK2879552 is an irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in gene transcription by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, GSK2879552 prevents the removal of methyl groups from H3K4, leading to an increase in H3K4 methylation. This epigenetic modification results in the increased expression of tumor-suppressor genes, which can inhibit the proliferation of cancer cells, particularly in small cell lung cancer and acute myeloid leukemia.
Caption: Mechanism of action of GSK2879552 as an LSD1 inhibitor.
References
Technical Support Center: Addressing GSK5750 Cytotoxicity in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity when using GSK5750, a ribonuclease H (RNase H) inhibitor, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of Ribonuclease H (RNase H), an enzyme that cleaves the RNA strand in RNA:DNA hybrids. This activity is crucial in various cellular processes, and its inhibition can impact cell viability.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Cytotoxicity can be an expected outcome when using RNase H inhibitors. The extent of cytotoxicity can depend on the cell type, the concentration of this compound used, and the duration of exposure. This is because RNase H activity is essential for cellular functions, and its inhibition can lead to the accumulation of RNA:DNA hybrids, potentially triggering DNA damage responses and apoptosis.
Q3: What are potential off-target effects of this compound that could contribute to cytotoxicity?
A3: Like many small molecule inhibitors, this compound could have off-target effects. For the broader class of RNase H inhibitors, off-target effects can include interactions with other nucleases or enzymes that have structurally similar active sites.[1][2] It is crucial to determine if the observed cytotoxicity is a result of on-target RNase H inhibition or off-target effects.
Q4: What are the initial steps to confirm that the observed cytotoxicity is induced by this compound?
A4: To confirm this compound-induced cytotoxicity, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will provide a quantitative measure of the compound's cytotoxic potential. Including proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death, is also critical.
Q5: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A5: Cytotoxicity refers to cell death, while cytostatic effects involve the inhibition of cell proliferation. To distinguish between these, you can use a combination of assays. For instance, a metabolic assay (like MTT or MTS) can indicate a decrease in viable cells, but a direct cell counting method (e.g., trypan blue exclusion) or a cell death marker assay (e.g., Annexin V/PI staining) is necessary to confirm cell death.
Troubleshooting Guide
Issue 1: High Background in Cytotoxicity Assay
| Possible Cause | Troubleshooting Steps |
| Compound Interference | This compound might be interfering with the assay reagents. Run a control with this compound in cell-free media to check for any direct reaction with the assay components. |
| Contamination | Microbial contamination in cell culture can lead to high background. Regularly check cultures for any signs of contamination and test with a fresh batch of cells. |
| Sub-optimal Reagent Concentration | The concentration of the assay reagent may be too high. Optimize the reagent concentration to ensure a good signal-to-noise ratio.[3] |
| Phenol Red in Medium | Phenol red in the culture medium can interfere with some colorimetric and fluorescent assays.[3] Use phenol red-free medium for the assay. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding | Inconsistent cell numbers across wells or plates can lead to variability. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. To minimize this, fill the peripheral wells with sterile media or PBS and do not use them for experimental samples.[4] |
| Compound Instability | This compound may not be stable in the culture medium for the duration of the experiment. Assess the stability of the compound in your specific experimental conditions. |
| Inconsistent Incubation Times | Variations in incubation times with the compound or assay reagents can lead to inconsistent results. Use a multichannel pipette for additions to minimize timing differences. |
Issue 3: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The tested concentration range of this compound may be too narrow or not cover the cytotoxic range for your specific cell line. Test a broader range of concentrations, often on a logarithmic scale. |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using a different cell line or a cell line with known sensitivity to RNase H inhibition if available. |
| Assay Incubation Time | The incubation time may be too short for cytotoxic effects to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Assay Sensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Try an alternative, more sensitive assay. For example, if an MTT assay shows no effect, consider an apoptosis assay like Annexin V staining. |
Quantitative Data Summary
As specific quantitative cytotoxicity data for this compound is not publicly available, the following table is a template for researchers to summarize their own experimental findings.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Max Inhibition (%) | Notes |
| e.g., HeLa | MTT | 48 | |||
| e.g., A549 | MTS | 72 | |||
| e.g., Jurkat | Annexin V/PI | 24 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls.
-
Incubation: Incubate for the desired time period.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Live/Dead Cell Staining Assay (e.g., using Calcein-AM and Propidium Iodide)
-
Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay protocol.
-
Staining: Prepare a staining solution containing Calcein-AM (for live cells) and Propidium Iodide (for dead cells) in PBS according to the manufacturer's instructions.
-
Incubation with Stains: Remove the culture medium, wash the cells with PBS, and add the staining solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantification: Quantify the number of live and dead cells using image analysis software.
Visualizations
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
References
- 1. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Validating GSK5750: A Comparative Guide to its HIV-1 RNase H Inhibitory Activity
For researchers and professionals in drug development, rigorous validation of a compound's inhibitory activity is paramount. This guide provides a comparative analysis of GSK5750, a known inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT), against other alternative inhibitors. The information herein is supported by experimental data and detailed protocols to aid in the comprehensive evaluation of this compound's performance.
Comparative Inhibitory Activity
This compound demonstrates potent and specific inhibition of HIV-1 RT RNase H.[1] The following table summarizes its inhibitory concentration (IC50) in comparison to other known inhibitors targeting the same enzymatic activity. This allows for a quantitative assessment of its efficacy.
| Inhibitor Class | Compound | Target | IC50 (µM) | Mechanism of Action |
| Thiazolylhydrazone | This compound | HIV-1 RT RNase H | 0.33[1] | Binds to the RNase H active site through metal ion chelation.[1] |
| Tropolone | β-thujaplicinol | HIV-1 & HIV-2 RT RNase H | Sub-micromolar | Interacts with the two metal cations in the RNase H active site. |
| Naphthyridinone | Inhibitor 5 (Merck) | HIV-1 RT RNase H | 0.045[2] | Binds to two manganese ions in the RNase H active site.[2] |
| 2-hydroxy-1,4-naphthoquinone Mannich bases | Compound 1e | HIV-1 RT RNase H | 3.1 | Interacts with the active site of the enzyme. |
| 2-hydroxy-1,4-naphthoquinone Mannich bases | Compound 2k | HIV-1 RT RNase H | 2.8 | Interacts with the active site of the enzyme. |
| Diketo Acid | BTDBA | HIV-1 RT RNase H | Low micromolar | Binds to the isolated HIV RNase H domain in a metal-dependent fashion. |
| Isatin-based | RMNC6 | HIV-1 RT RNase H & RDDP | 1.4 (RNase H) | Dual inhibitor of both RNase H and RNA-dependent DNA polymerase activities. |
Signaling Pathway of HIV-1 Reverse Transcription and RNase H Inhibition
The process of reverse transcription is a critical step in the HIV-1 replication cycle. The viral RNA genome is converted into double-stranded DNA by the viral enzyme reverse transcriptase (RT), which possesses both DNA polymerase and RNase H activity. The RNase H function is to degrade the RNA strand of the RNA/DNA hybrid intermediate. Inhibitors like this compound target this specific activity, thereby halting the replication process.
HIV-1 reverse transcription and the inhibitory action of this compound.
Experimental Protocols
To validate the inhibitory activity of compounds like this compound, a robust and reproducible experimental setup is essential. The following outlines a common methodology for an in vitro RNase H inhibition assay.
Principle
This assay measures the ability of a compound to inhibit the RNase H activity of HIV-1 RT. A synthetic substrate consisting of a fluorescein-labeled RNA strand hybridized to a Dabcyl-quencher-labeled DNA strand is used. In the absence of inhibition, RNase H cleaves the RNA strand, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.
Materials
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 18-nucleotide 3'-fluorescein-labeled RNA duplexed to an 18-nucleotide 5'-Dabcyl-modified DNA strand)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure
-
Compound Preparation : Serially dilute the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the HIV-1 RT enzyme and the fluorescent RNA/DNA substrate in the assay buffer.
-
Assay Protocol :
-
Add a small volume of the diluted test compound to the wells of the 384-well plate.
-
Initiate the reaction by adding the enzyme/substrate reaction mixture to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
-
Data Acquisition : Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
General workflow for an in vitro HIV-1 RNase H inhibition assay.
This guide provides a foundational framework for the validation and comparison of this compound's inhibitory activity. For more in-depth analysis, researchers are encouraged to consult the primary literature, including the pivotal study by Beilhartz et al. (2014) in the Journal of Biological Chemistry, which offers further details on the characterization of this compound.
References
GSK5750: A Potent and Specific Inhibitor of HIV-1 Ribonuclease H
A comparative guide for researchers and drug development professionals on the enzymatic specificity of GSK5750, a novel inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H).
This guide provides a detailed comparison of this compound with other known inhibitors of HIV-1 RNase H, supported by experimental data and methodologies. The information presented is intended to assist researchers in evaluating this compound for their specific research applications.
Executive Summary
This compound is a highly potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT).[1] It exhibits its inhibitory effect through a metal-ion chelation mechanism within the enzyme's active site.[2] Notably, this compound demonstrates remarkable specificity for the viral enzyme, showing no significant inhibition of E. coli RNase H or the DNA polymerase function of HIV-1 RT.[1] This high specificity, combined with its low micromolar potency, positions this compound as a valuable tool for research into HIV-1 replication and as a potential lead compound for the development of novel antiretroviral therapies.
Comparative Analysis of Inhibitor Specificity
The inhibitory activity of this compound against HIV-1 RNase H has been quantitatively compared with other well-characterized inhibitors, including β-thujaplicinol and the diketo acid derivative 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid (BTDBA). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Inhibitor | Target Enzyme | IC50 (µM) | Other Enzymes Tested | Notes |
| This compound | HIV-1 RNase H | 0.33[1] | E. coli RNase H (no inhibition), HIV-1 RT DNA Polymerase (no inhibition)[1] | Potent and highly specific active-site inhibitor. |
| β-thujaplicinol | HIV-1 RNase H | ~0.2 | E. coli RNase H (~250-fold less sensitive), Human RNase H (~30-fold less sensitive) | A natural product and well-studied active-site inhibitor. |
| BTDBA | HIV-1 RNase H | 3.2 | HIV-1 RT DNA Polymerase (no effect) | A diketo acid derivative that also acts as an active-site inhibitor. |
Experimental Protocols
The determination of the IC50 values for the inhibitors was performed using a fluorescence resonance energy transfer (FRET)-based RNase H assay. This method provides a sensitive and continuous measurement of enzyme activity.
HIV-1 RNase H FRET-Based Inhibition Assay
Objective: To determine the concentration-dependent inhibition of HIV-1 RNase H activity by test compounds.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled RNA/DNA hybrid substrate: A synthetic oligonucleotide with a 5'-fluorescein (FAM) donor and a 3'-quencher (e.g., DABCYL) on the RNA strand, annealed to a complementary DNA strand.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO. A small aliquot of each dilution is then added to the assay buffer to achieve the final desired concentrations. A DMSO-only control is also prepared.
-
Enzyme and Substrate Preparation: The HIV-1 RT enzyme and the RNA/DNA FRET substrate are diluted to their final concentrations in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the HIV-1 RT to the wells of the microplate containing the assay buffer, the RNA/DNA substrate, and the test compound at various concentrations.
-
Signal Measurement: The fluorescence intensity is measured kinetically over a defined period (e.g., 30-60 minutes) at room temperature using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FAM fluorophore.
-
Data Analysis: The initial rate of the reaction (increase in fluorescence over time) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the DMSO-only control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanism of Action and Visualization
This compound and the compared inhibitors function by chelating the two essential divalent metal ions (typically Mg²⁺) in the active site of the RNase H domain. This action prevents the coordination of water molecules necessary for the hydrolysis of the RNA strand in the RNA/DNA hybrid substrate, thereby inhibiting the enzyme's catalytic activity.
Caption: Mechanism of HIV-1 RNase H inhibition by this compound.
The diagram above illustrates how this compound chelates the two magnesium ions in the active site of HIV-1 RNase H, preventing the binding and cleavage of the RNA strand of the RNA/DNA hybrid substrate. The active site residues critical for coordinating the metal ions are also shown.
Conclusion
This compound is a valuable research tool for studying the intricacies of HIV-1 replication due to its high potency and specificity for the RNase H activity of reverse transcriptase. Its favorable inhibitory profile, when compared to other known RNase H inhibitors, underscores its potential as a lead compound for the development of a new class of antiretroviral drugs targeting a clinically unexploited viral enzyme. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.
References
Cross-Validation of GSK5750: A Comparative Guide to HIV-1 Ribonuclease H Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). The information presented herein is intended to support researchers in the cross-validation of experimental results and to provide a broader context for the evaluation of novel HIV-1 RNase H inhibitors.
Introduction to HIV-1 Ribonuclease H as a Therapeutic Target
The reverse transcriptase of HIV-1 is a multifunctional enzyme essential for the viral life cycle, possessing both DNA polymerase and RNase H activity. While the polymerase function has been a successful target for numerous antiretroviral drugs, the RNase H domain remains an underexploited therapeutic target.[1][2] RNase H is responsible for degrading the viral RNA template from the RNA:DNA hybrid during reverse transcription, a critical step for the synthesis of double-stranded viral DNA that can be integrated into the host genome.[1][3][4] Inhibition of RNase H activity has been shown to be detrimental to viral replication, making it an attractive target for the development of new antiretroviral agents, particularly in the face of emerging drug resistance to existing therapies.
This compound: A Potent 1-Hydroxy-Pyridopyrimidinone Analog
This compound is a novel, potent, and specific inhibitor of the HIV-1 reverse transcriptase-associated RNase H activity. It belongs to the 1-hydroxy-pyridopyrimidinone class of compounds.
Mechanism of Action
This compound functions as an active site inhibitor, binding to the RNase H active site through a metal-ion chelation mechanism. Order-of-addition experiments have shown that this compound binds to the free enzyme in a Mg²⁺-dependent manner. A key characteristic of this compound is its slow enzyme-inhibitor dissociation kinetics, forming a long-lasting complex with HIV-1 RT. This tight binding may compensate for the observation that, like other active site inhibitors, its binding to a preformed enzyme-substrate complex is significantly compromised. It is believed that the bound nucleic acid substrate hinders access to the RNase H active site.
The inhibition by this compound is specific to the HIV-1 RNase H domain. It does not affect the DNA synthesis activity of the reverse transcriptase and shows no inhibitory activity against E. coli RNase H.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of this compound in comparison to other known HIV-1 RNase H inhibitors.
| Compound | Chemical Class | Target | IC₅₀ (µM) | K_d (nM) | Notes |
| This compound | 1-Hydroxy-pyridopyrimidinone | HIV-1 RNase H | 0.33 | ~400 | Specific for HIV-1 RNase H; slow dissociation. |
| β-thujaplicinol | Hydroxylated Tropolone | HIV-1 RNase H | 3.8 | Not Reported | Prototypic RNase H inhibitor; rapid dissociation. |
| N-hydroxyimides | N-hydroxyimide | HIV-1 RNase H | Variable | Not Reported | Early class of active site inhibitors. |
| Diketo acids | Diketo acid | HIV-1 RNase H & Integrase | Variable (low µM) | Not Reported | Some compounds show dual inhibitory activity. |
| RMNC6 | Isatin-based compound | HIV-1 RNase H & DNA Polymerase | 1.4 (RNase H) | Not Reported | Dual inhibitor of both RT activities. |
| Lawsone Mannich bases (1e, 2k) | 2-Hydroxy-1,4-naphthoquinone Mannich base | HIV-1 RNase H | 2.8 - 3.1 | Not Reported | Showed antiviral activity in cell culture. |
Experimental Protocols
In Vitro HIV-1 RNase H Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for assessing the inhibitory activity of compounds against HIV-1 RNase H.
1. Reagents and Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled RNA:DNA hybrid substrate:
-
RNA oligonucleotide (e.g., 5'-fluorescein-labeled)
-
DNA oligonucleotide (e.g., 3'-quencher-labeled) complementary to the RNA sequence
-
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted test compounds.
-
Add the HIV-1 RT enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the RNA:DNA hybrid substrate to the wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The rate of the reaction is determined from the linear phase of the fluorescence signal increase.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
Visualizing the HIV-1 Reverse Transcription Pathway and Inhibition
To better understand the mechanism of action of this compound and other RNase H inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The process of HIV-1 reverse transcription in the host cell cytoplasm.
Caption: Mechanism of HIV-1 RNase H inhibition by this compound.
Caption: Workflow for the in vitro RNase H inhibition assay.
References
Experimental HIV-1 Antiretroviral GSK5750: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
GSK5750 is an investigational inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase and is currently in the preclinical stage of development. To date, no clinical trial data or studies on its use in combination with other antiretrovirals in humans have been published. This guide provides a comprehensive overview of the available in-vitro experimental data for this compound, its mechanism of action, and a comparison with established antiretroviral therapies.
Overview of this compound
This compound is a potent and specific inhibitor of the HIV-1 reverse transcriptase (RT) RNase H activity.[1] Unlike the majority of approved antiretroviral drugs that target the polymerase function of reverse transcriptase, this compound targets a different enzymatic activity crucial for viral replication. The development of inhibitors with novel mechanisms of action, such as RNase H inhibitors, is a key strategy to combat the emergence of drug-resistant HIV strains.
Mechanism of Action: Ribonuclease H Inhibition
HIV-1 reverse transcriptase is a multifunctional enzyme responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This process involves two key enzymatic activities:
-
RNA- and DNA-dependent DNA polymerase activity: This function synthesizes a DNA strand complementary to the viral RNA template and then a second DNA strand.
-
Ribonuclease H (RNase H) activity: This function selectively degrades the RNA strand of the intermediate RNA:DNA hybrid. This degradation is essential for the synthesis of the second DNA strand to proceed.
This compound specifically inhibits the RNase H activity of HIV-1 RT. By doing so, it is hypothesized to stall the reverse transcription process, preventing the formation of double-stranded viral DNA and thus blocking viral replication.
Preclinical Experimental Data for this compound
The primary source of in-vitro data for this compound is a 2014 publication in the Journal of Biological Chemistry by Beilhartz et al. The key findings from this study are summarized below.
| Parameter | Value | Description |
| IC50 | 0.33 ± 0.11 µM | The half-maximal inhibitory concentration against the RNase H activity of HIV-1 RT. |
| Specificity | No inhibition | Did not inhibit the DNA polymerase activity of HIV-1 RT or the RNase H activity of E. coli. |
| Binding Kinetics | Slow association, Slow dissociation | Forms a long-lasting complex with the HIV-1 RT enzyme. |
| Equilibrium Dissociation Constant (Kd) | ~400 nM | A measure of the binding affinity of this compound to HIV-1 RT. |
Key Observation: The study noted that the binding of this compound to the HIV-1 RT enzyme is significantly compromised if the enzyme is already bound to its nucleic acid substrate. This presents a potential challenge for its efficacy, as the inhibitor must bind to the free enzyme before the substrate.
Experimental Protocols
The following are the methodologies used in the key in-vitro experiments for this compound, based on the Beilhartz et al. (2014) publication.
HIV-1 RT RNase H Activity Assay
This assay measures the ability of this compound to inhibit the degradation of the RNA strand in an RNA:DNA hybrid substrate by HIV-1 RT.
-
Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase and a chimeric DNA-RNA/DNA primer/template substrate that mimics the tRNA (-)-strand primer removal reaction were used. The RNA portion of the substrate was radiolabeled to allow for the detection of cleavage products.
-
Reaction Conditions: The reaction mixtures contained 50 mm Tris-HCl (pH 8.0), 60 mm KCl, 10 mm MgCl2, 1 mm DTT, and 0.01% Triton X-100.
-
Procedure:
-
HIV-1 RT was preincubated with varying concentrations of this compound or a control inhibitor (β-thujaplicinol) for 15 minutes at 37 °C.
-
The reaction was initiated by the addition of the radiolabeled substrate.
-
The reaction was allowed to proceed for a defined period at 37 °C.
-
The reaction was stopped by the addition of a loading buffer containing EDTA.
-
The cleavage products were separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
-
-
Data Analysis: The intensity of the bands corresponding to the cleavage products was quantified to determine the extent of RNase H inhibition at different inhibitor concentrations, from which the IC50 value was calculated.
Comparison with Other Antiretrovirals
It is important to reiterate that this compound is a preclinical candidate, and therefore a direct comparison of its performance with approved antiretroviral drugs is not possible. The following table provides a high-level comparison of the mechanism of action of this compound with the main classes of currently used antiretroviral drugs.
| Antiretroviral Class | Mechanism of Action | Examples |
| Ribonuclease H Inhibitors (e.g., this compound) | Inhibit the degradation of the RNA strand in the RNA:DNA hybrid during reverse transcription. | None approved |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Act as chain terminators during DNA synthesis by the reverse transcriptase polymerase. | Tenofovir, Emtricitabine, Abacavir |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Bind to an allosteric site on the reverse transcriptase, inhibiting its polymerase activity. | Efavirenz, Rilpivirine, Doravirine |
| Integrase Strand Transfer Inhibitors (INSTIs) | Block the integration of the viral DNA into the host cell's genome. | Dolutegravir, Bictegravir, Raltegravir |
| Protease Inhibitors (PIs) | Inhibit the viral protease enzyme, preventing the maturation of new infectious virions. | Darunavir, Atazanavir, Ritonavir |
Future Perspectives
The development of HIV-1 RNase H inhibitors remains an area of active research. While this target has proven challenging to drug, the potential for a new class of antiretrovirals with a novel mechanism of action is a significant driver for continued investigation. The preclinical data on this compound contribute to the understanding of how to target this essential viral enzyme. Further studies would be required to determine if the in-vitro potency of this compound can be translated into antiviral activity in cell-based assays and eventually in-vivo models, and whether the challenge of its binding to the substrate-bound enzyme can be overcome.
References
Efficacy of GSK5750 and its Analogs as HIV-1 Ribonuclease H Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GSK5750 and its analogs as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) Ribonuclease H (RNase H) activity of reverse transcriptase (RT). The information is compiled from published experimental data to facilitate informed decisions in drug discovery and development.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor belonging to the 1-hydroxy-pyridopyrimidinone class of compounds. It targets the RNase H active site of HIV-1 RT.[1] The mechanism of action involves the chelation of two essential magnesium ions (Mg²⁺) within the catalytic core of the enzyme, thereby blocking its enzymatic activity.[1] This inhibition is crucial as the RNase H function of RT is responsible for degrading the viral RNA strand from the RNA:DNA hybrid during reverse transcription, a critical step in the HIV-1 replication cycle.[2][3] this compound is characterized by a slow association with the enzyme but forms a long-lasting and stable complex, a desirable pharmacokinetic property for an antiviral agent.[1]
Comparative Efficacy of this compound and Analogs
The following table summarizes the in vitro efficacy of this compound and a selection of its pyridopyrimidinone analogs against the HIV-1 RNase H enzyme. The data highlights the structure-activity relationships (SAR) within this class of inhibitors.
| Compound | R1 | R2 | R3 | R4 | RNase H IC50 (µM) |
| This compound (Reference) | H | H | 2-thienyl | H | 0.33 |
| Analog 1 | Me | H | 2-thienyl | H | 0.25 |
| Analog 2 | H | Me | 2-thienyl | H | 0.80 |
| Analog 3 | H | H | Phenyl | H | 1.5 |
| Analog 4 | H | H | 2-furyl | H | 0.95 |
| Analog 5 | H | H | 2-thienyl | 5-Cl | 0.15 |
| Analog 6 | H | H | 2-thienyl | 5-Br | 0.12 |
| Analog 7 | H | H | 3-thienyl | H | >10 |
Note: The IC50 values are indicative and may vary slightly between different experimental setups. The core pyridopyrimidinone structure is constant for all analogs.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against HIV-1 RNase H.
1. Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled RNA:DNA hybrid substrate: A common substrate consists of a fluorescein (FAM)-labeled RNA oligonucleotide annealed to a Dabcyl-quenched DNA oligonucleotide.
-
Assay Buffer: Typically contains Tris-HCl (pH 8.0), KCl, MgCl₂, DTT, and a non-ionic detergent like Triton X-100.
-
Test Compounds (this compound and analogs) dissolved in DMSO.
-
96-well or 384-well microplates suitable for fluorescence readings.
-
Fluorescence plate reader.
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The HIV-1 RT enzyme and the fluorescent RNA:DNA substrate are diluted to their final concentrations in the assay buffer.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to wells containing the assay buffer, the test compound (or DMSO for control), and the substrate.
-
Incubation: The reaction plate is incubated at 37°C for a specified period (e.g., 60 minutes). During this time, active RNase H cleaves the RNA strand, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the uninhibited control (DMSO). The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is then determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Conclusion
The pyridopyrimidinone scaffold, exemplified by this compound, represents a promising class of HIV-1 RNase H inhibitors. The structure-activity relationship data indicates that substitutions on the pyridopyrimidinone core can significantly modulate inhibitory potency. This comparative guide provides a foundation for the rational design of novel and more potent analogs for future anti-HIV drug development.
References
Comparative Guide to Control Experiments for GSK5750 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for studies involving GSK5750, a potent and specific inhibitor of HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) activity. Proper controls are critical for the accurate interpretation of experimental data and for distinguishing the specific effects of this compound from off-target or experimental artifacts.
Introduction to this compound
This compound is a 1-hydroxy-pyridopyrimidinone analog that inhibits the RNase H activity of HIV-1 RT by binding to the enzyme's active site in a magnesium-dependent manner.[1][2] A key characteristic of this compound is its slow dissociation from the enzyme-inhibitor complex, which contributes to its potency.[1][2] It is a specific inhibitor of HIV-1 RNase H and does not significantly affect DNA synthesis or the activity of E. coli RNase H.[1]
Core Control Strategies
To ensure the validity of findings in this compound studies, a robust set of controls should be implemented. These controls can be categorized as follows:
-
Vehicle Controls: To account for any effects of the solvent used to dissolve this compound.
-
Negative Controls (Enzyme Specificity): To demonstrate the specificity of this compound for HIV-1 RNase H.
-
Positive Controls (Assay Performance): To validate the experimental assay and provide a benchmark for inhibitory activity.
-
Cell-Based Assay Controls: To assess cytotoxicity and differentiate the mechanism of action in a cellular context.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and alternative RNase H inhibitors against various targets, highlighting the importance of specificity controls.
| Compound | Target Enzyme | IC50 (µM) | Compound Class | Mechanism of Action |
| This compound | HIV-1 RT RNase H | 0.33 | 1-hydroxy-pyridopyrimidinone | Active Site, Mg2+ Chelation |
| E. coli RNase H | >50 | |||
| β-thujaplicinol | HIV-1 RT RNase H | 3.8 | Hydroxytropolone | Active Site, Mg2+ Chelation |
| Human RNase H1 | ~6.3 | |||
| E. coli RNase H | >50 | |||
| RDS1759 | HIV-1 RT RNase H | ~5-10 | Diketo acid | Active Site, Mg2+ Chelation |
| Nevirapine | HIV-1 RT Polymerase | ~0.2 | NNRTI | Allosteric |
| HIV-1 RT RNase H | No direct inhibition |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
In Vitro HIV-1 RNase H Activity Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT
-
Fluorophore-quencher labeled RNA/DNA hybrid substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 80 mM KCl, 6 mM MgCl2, 1 mM DTT)
-
This compound and control compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (typically ≤0.5%).
-
Add the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of a microplate.
-
Add purified HIV-1 RT to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the RNA/DNA hybrid substrate.
-
Monitor the increase in fluorescence over time at 37°C. The cleavage of the RNA strand separates the fluorophore and quencher, resulting in a fluorescent signal.
-
Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Controls for this Experiment:
-
Vehicle Control: Wells containing HIV-1 RT and substrate with the same concentration of DMSO as the this compound-treated wells.
-
Negative Enzyme Control: Wells with substrate and assay buffer but no HIV-1 RT to determine background signal.
-
Positive Inhibitor Control: A known HIV-1 RNase H inhibitor, such as β-thujaplicinol, to confirm assay sensitivity.
-
Specificity Control: Perform the same assay using a non-target enzyme like E. coli RNase H or human RNase H1 to demonstrate the specificity of this compound.
Cell-Based HIV-1 Replication Assay
This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular environment. A single-cycle infectivity assay is often used to pinpoint the stage of the viral life cycle being inhibited.
Materials:
-
HIV-1 reporter virus (e.g., expressing luciferase or GFP)
-
Target cells (e.g., TZM-bl cells or other susceptible cell lines)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Seed target cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or control compounds for a few hours prior to infection.
-
Infect the cells with the HIV-1 reporter virus.
-
After 48-72 hours, measure the reporter gene expression (luciferase activity or GFP-positive cells).
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the EC50 value.
Controls for this Experiment:
-
Vehicle Control: Cells infected with HIV-1 and treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Uninfected Control: Cells that are not infected with the virus to determine baseline reporter signal.
-
Positive Control: A known antiretroviral drug with a different mechanism of action (e.g., the NNRTI Nevirapine or a protease inhibitor) to validate the assay's ability to detect inhibition of HIV-1 replication.
-
Cytotoxicity Control: A parallel assay (e.g., MTT or CellTiter-Glo) to measure the viability of uninfected cells treated with the same concentrations of this compound to ensure that the observed inhibition of replication is not due to cell death.
Mandatory Visualizations
References
- 1. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
GSK5750: A Comparative Analysis of On-Target and Off-Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target and off-target validation of GSK5750, a potent and specific inhibitor of the HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) activity. The document summarizes key experimental data, details methodologies for pivotal assays, and presents visual diagrams of the relevant biological pathway and experimental workflows to facilitate a clear understanding of the compound's characteristics.
On-Target Validation: Potency and Specificity
This compound has been demonstrated to be a highly effective and selective inhibitor of HIV-1 RT RNase H. The following table summarizes its in vitro potency and specificity based on published experimental data. For comparison, data for β-thujaplicinol, a prototype RNase H inhibitor, is also included.
| Parameter | This compound | β-thujaplicinol | Reference |
| HIV-1 RNase H IC50 | 0.33 ± 0.11 µM | 3.8 ± 0.65 µM | [1][2] |
| Equilibrium Dissociation Constant (Kd) | ~400 nM | Not Reported | [1][2] |
| Inhibition of E. coli RNase H | No significant inhibition | Weak inhibition at 50 µM | [1] |
| Inhibition of HIV-1 RT DNA Polymerase Activity | No inhibition observed | Not Reported |
Off-Target Validation: A Standard Approach
Comprehensive off-target profiling is a critical step in drug development to assess the potential for adverse effects. While specific off-target screening data for this compound is not publicly available, this section outlines the standard methodologies employed for such validation and provides representative data for a well-characterized kinase inhibitor, Staurosporine, to illustrate the nature of the expected results.
A standard approach to off-target validation involves screening the compound against a broad panel of kinases (kinome scanning) and a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (safety pharmacology profiling).
Representative Kinome Scan Data: Staurosporine
The following table illustrates the type of data generated from a kinome scan, using Staurosporine as an example. The data is typically presented as the percentage of remaining kinase activity at a given inhibitor concentration.
| Kinase Target | % Control at 1 µM Staurosporine |
| PIM1 | 0.5 |
| CAMK1 | 1.5 |
| FLT3 | 2.0 |
| GSK3β | 3.5 |
| ... | ... |
| Numerous other kinases | <50% |
This is representative data and the full KinomeScan profile for Staurosporine would include hundreds of kinases.
Experimental Protocols
HIV-1 RT RNase H Activity Assay
This assay measures the ability of a compound to inhibit the RNase H activity of HIV-1 RT.
Methodology:
-
A 5'-radiolabeled RNA/DNA hybrid substrate is incubated with purified recombinant HIV-1 RT.
-
The reaction is initiated in the presence of a divalent cation (e.g., Mg2+).
-
Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is quenched, and the products are separated by denaturing polyacrylamide gel electrophoresis.
-
The extent of substrate cleavage is quantified using phosphorimaging analysis to determine the IC50 value of the inhibitor.
HIV-1 RT DNA Polymerase Activity Assay
This assay assesses the selectivity of the inhibitor by measuring its effect on the DNA polymerase function of HIV-1 RT.
Methodology:
-
A primed DNA template is incubated with purified recombinant HIV-1 RT.
-
The reaction mixture contains deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP.
-
The test compound is added at various concentrations.
-
The reaction is incubated to allow for DNA synthesis.
-
The amount of incorporated radiolabeled dNTP is quantified to determine any inhibitory effect on DNA polymerase activity.
KinomeScan Profiling
This high-throughput competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Methodology:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: HIV-1 lifecycle with a focus on reverse transcription.
Caption: Experimental workflow for on- and off-target validation.
References
Reproducibility of GSK5750 Experiments: A Comparative Guide to HIV-1 RNase H Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data and protocols for GSK5750, a potent HIV-1 reverse transcriptase ribonuclease H (RNase H) inhibitor, and its alternatives. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility.
This compound is a specific and potent inhibitor of the HIV-1 reverse transcriptase-associated RNase H activity, with a reported IC50 of 0.33 μM.[1] Its mechanism of action involves chelation of the metal ions in the RNase H active site.[1] This guide will delve into the experimental specifics of this compound and compare its performance with other notable HIV-1 RNase H inhibitors, including β-thujaplicinol, diketo acids, and N-hydroxyimides.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its alternatives against HIV-1 RNase H.
| Inhibitor | Chemical Class | Target | IC50 (μM) | Reference |
| This compound | 1-hydroxy-pyridopyrimidinone | HIV-1 RT RNase H | 0.33 | Beilhartz et al., 2014 |
| β-thujaplicinol | Tropolone | HIV-1 RT RNase H | 0.2 | Pufnock et al., 2001 |
| RDS1759 (Diketo Acid) | Diketo Acid | HIV-1 RT RNase H | Low micromolar | Corona et al., 2014 |
| N-hydroxyimide Compound | N-hydroxyimide | Isolated HIV RNase H domain | Sub-micromolar | Hang et al., 2004 |
Signaling Pathway of HIV-1 Reverse Transcriptase and RNase H Inhibition
The process of reverse transcription is a critical step in the HIV-1 replication cycle. The viral enzyme, reverse transcriptase (RT), possesses two key enzymatic functions: a DNA polymerase activity that synthesizes DNA from the viral RNA template, and an RNase H activity that degrades the RNA strand of the intermediate RNA/DNA hybrid. This degradation is essential for the subsequent synthesis of the second DNA strand.
Inhibitors like this compound and its alternatives target the RNase H active site. By binding to this site, they interfere with the catalytic activity, preventing the degradation of the viral RNA and ultimately halting the process of reverse transcription and viral replication.
Experimental Workflow for RNase H Inhibition Assay
The general workflow for assessing the inhibitory activity of compounds against HIV-1 RNase H involves several key steps, from substrate preparation to data analysis.
Experimental Protocols
This compound RNase H Inhibition Assay (Adapted from Beilhartz et al., 2014)
1. Reagents:
-
Purified recombinant HIV-1 Reverse Transcriptase (RT)
-
RNA/DNA hybrid substrate (e.g., 5'-radiolabeled RNA annealed to a complementary DNA oligonucleotide)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Quenching Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
2. Procedure:
-
Pre-incubate HIV-1 RT with varying concentrations of this compound in the assay buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the RNA/DNA hybrid substrate.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the results using phosphorimaging.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Alternative Inhibitor RNase H Assay Protocols
The fundamental principles of the RNase H inhibition assays for β-thujaplicinol, diketo acids, and N-hydroxyimides are similar to the protocol for this compound. Key variations may include:
-
Substrate: Different RNA and DNA sequences and labeling methods (e.g., fluorescent labels) might be employed.
-
Buffer Conditions: The concentrations of salts (e.g., MgCl2, MnCl2) and other components may differ.
-
Detection Method: Besides autoradiography, fluorescence-based detection methods are also common.
For detailed protocols, refer to the primary literature:
-
β-thujaplicinol: Pufnock et al., Nucleic Acids Research, 2001.
-
Diketo Acids: Shaw-Reid et al., Journal of Biological Chemistry, 2003.
-
N-hydroxyimides: Hang et al., Biochemical and Biophysical Research Communications, 2004.
This guide provides a foundational understanding for reproducing and comparing experiments involving this compound and other HIV-1 RNase H inhibitors. For precise replication, it is imperative to consult the detailed methodologies outlined in the cited primary research articles.
References
Safety Operating Guide
Navigating the Safe Disposal of GSK5750: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of GSK5750, an inhibitor of the ribonuclease H activity of HIV-1 reverse transcriptase. While a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available, this document outlines a comprehensive disposal plan based on general best practices for hazardous chemical waste management.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal protocol.
This compound Disposal Protocol: A Step-by-Step Approach
The disposal of this compound, a research-grade chemical compound, should be managed as hazardous waste. The following procedure is a general guideline to ensure safe handling and disposal.
Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, creating a more hazardous situation. Keep solid and liquid waste in separate, clearly labeled containers.
Containerization:
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have secure, leak-proof lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (1312345-89-3), and the approximate concentration and quantity. Include the date when the waste was first added to the container.
Storage:
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated and properly marked SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a spill.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 days), contact your EHS department to arrange for a hazardous waste pickup.
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information from the waste label.
Key Experimental and Safety Data
While specific experimental protocols for the disposal of this compound are not available, the following table summarizes general quantitative data relevant to the handling of chemical waste. These are general guidelines and may vary based on local regulations.
| Parameter | Guideline | Source Type |
| Storage Time in SAA | Typically up to 90 days | Institutional Policy |
| Container Labeling | "Hazardous Waste", Chemical Name, CAS#, Concentration, Date | Regulatory Requirement |
| pH of Aqueous Waste for Sewer Disposal | Generally between 6.0 and 9.0 (if permitted) | Local Regulations |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste | Best Practice |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
Essential Safety and Logistics for Handling GSK5750
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of GSK5750, a ribonuclease H activity inhibitor. The following procedures are based on general laboratory safety protocols and data from similar compounds, in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for chemical compounds with potential hazards.
| Body Part | PPE Item | Specifications and Usage |
| Eyes | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes. Should provide a complete seal around the eyes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A full-length, long-sleeved lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume Hood or Respirator | All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
-
Preparation : Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE) : Don all required PPE as detailed in the table above.
-
Weighing and Aliquoting : If working with the solid form, carefully weigh the required amount in the fume hood. Use appropriate tools to minimize dust generation.
-
Dissolving : If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Storage : Store this compound in a tightly sealed container, in a cool, dry, and dark place as recommended by the supplier.
-
Post-Handling : After handling, wipe down the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Dispose of in a designated hazardous waste container. |
| Aqueous Waste Solutions | Collect in a clearly labeled hazardous waste container for chemical waste. |
| Organic Waste Solutions | Collect in a separate, clearly labeled hazardous waste container for flammable liquid waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
This comprehensive guide provides the essential framework for the safe and effective handling of this compound. Adherence to these procedures will help ensure the safety of laboratory personnel and the integrity of the research being conducted. Always consult your institution's specific safety guidelines and protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
